H-Gly-Gly-Lys-OH
Description
Properties
IUPAC Name |
(2S)-6-amino-2-[[2-[(2-aminoacetyl)amino]acetyl]amino]hexanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N4O4/c11-4-2-1-3-7(10(17)18)14-9(16)6-13-8(15)5-12/h7H,1-6,11-12H2,(H,13,15)(H,14,16)(H,17,18)/t7-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QITBQGJOXQYMOA-ZETCQYMHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCN)CC(C(=O)O)NC(=O)CNC(=O)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(CCN)C[C@@H](C(=O)O)NC(=O)CNC(=O)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00427213 | |
| Record name | L-Lysine, glycylglycyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00427213 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10236-53-0 | |
| Record name | Glycylglycyl-L-lysine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=10236-53-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | L-Lysine, glycylglycyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00427213 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
The Gly-Gly-Lys Motif: A Technical Guide to its Role as a Signature of Ubiquitination
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Gly-Gly-Lys (GGL) tripeptide sequence, while seemingly simple, plays a pivotal role in the study of protein ubiquitination, one of the most critical post-translational modifications (PTMs) in cellular biology. This technical guide provides an in-depth exploration of the GGL motif, not as a functional peptide in itself, but as the remnant signature of ubiquitination that enables the identification and quantification of ubiquitination sites within the proteome. Understanding the function and detection of this motif is fundamental for researchers in drug development and cellular biology who seek to unravel the complexities of protein regulation and signaling pathways.
Protein ubiquitination is a dynamic and reversible process that involves the covalent attachment of one or more ubiquitin molecules to a substrate protein, typically at a lysine (B10760008) residue.[1] This modification can signal for protein degradation by the proteasome, alter protein localization, modulate protein activity, and mediate protein-protein interactions.[1] The discovery and characterization of ubiquitination sites are therefore crucial for understanding the regulation of a vast array of cellular processes.
The technical challenge in studying ubiquitination lies in the detection of this modification. The development of methods to enrich and identify ubiquitinated proteins and their specific modification sites has been a significant area of advancement in proteomics. Central to this advancement is the recognition of the Gly-Gly-Lys remnant, specifically the Lys-ε-Gly-Gly (K-ε-GG or diGLY) motif, which is generated following the digestion of ubiquitinated proteins with the endopeptidase trypsin.[2][3] This di-glycine remnant serves as a unique mass signature and an antibody recognition site, forming the basis of powerful immunoaffinity-based enrichment strategies coupled with mass spectrometry.[3]
This guide will delve into the core principles of ubiquitination, the generation of the K-ε-GG remnant, and the state-of-the-art methodologies for its detection and quantification. We will provide detailed experimental protocols, present quantitative data on the efficiency of these methods, and visualize the key signaling pathways and experimental workflows.
The Ubiquitination Signaling Pathway and Generation of the K-ε-GG Remnant
Ubiquitination is a highly regulated enzymatic cascade involving three key enzymes: a ubiquitin-activating enzyme (E1), a ubiquitin-conjugating enzyme (E2), and a ubiquitin ligase (E3).[1] The process begins with the ATP-dependent activation of ubiquitin by an E1 enzyme. The activated ubiquitin is then transferred to an E2 enzyme. Finally, an E3 ligase recognizes a specific substrate protein and facilitates the transfer of ubiquitin from the E2 to a lysine residue on the substrate, forming an isopeptide bond between the C-terminal glycine (B1666218) of ubiquitin and the ε-amino group of the lysine.[1] This process can be repeated to form polyubiquitin (B1169507) chains, which can have different linkages and signaling outcomes.
dot
Caption: The Ubiquitination Signaling Pathway.
The identification of ubiquitination sites by mass spectrometry relies on the specific cleavage pattern of trypsin. Trypsin cleaves peptide bonds C-terminal to lysine and arginine residues. When a ubiquitinated protein is digested with trypsin, the enzyme cleaves the ubiquitin chain, but the isopeptide bond between the C-terminal glycine of the proximal ubiquitin and the lysine on the substrate protein is resistant to cleavage. This results in a di-glycine (Gly-Gly) remnant attached to the ε-amino group of the modified lysine residue, creating the K-ε-GG motif. This remnant carries a specific mass of 114.04 Da, which can be detected by mass spectrometry.[4]
Quantitative Analysis of Ubiquitination Sites using diGLY Proteomics
The development of antibodies that specifically recognize the K-ε-GG remnant has revolutionized the field of ubiquitinomics. These antibodies allow for the highly specific immunoaffinity enrichment of diGLY-containing peptides from a complex mixture of tryptic peptides. The enriched peptides can then be identified and quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
The efficiency of this enrichment is a critical factor in the depth of ubiquitinome coverage. While precise binding affinities (Kd values) for commercially available anti-K-ε-GG antibodies are not always publicly available, the yield of identified ubiquitinated peptides serves as a practical measure of the method's effectiveness.
| Experimental Condition | Number of Unique diGLY Peptides Identified | Number of Ubiquitinated Proteins Identified | Reference |
| Untreated Human Cells (single experiment) | ~4,000 | Not specified | [2] |
| Human Cells Treated with Proteasome Inhibitor (single experiment) | ~10,000 | Not specified | [2] |
| Human Cells (HEK293) | 374 | 236 | [5] |
| Human Cells (various) | >50,000 (cumulative) | Not specified | [1] |
| Human Cells (proteasome and translational inhibition) | ~19,000 | ~5,000 | [6] |
Note: The number of identified sites can vary depending on the cell type, experimental conditions (e.g., treatment with proteasome inhibitors), the amount of starting material, and the sensitivity of the mass spectrometer.
Experimental Protocols for Ubiquitin Remnant Profiling
The following is a generalized protocol for the enrichment and analysis of K-ε-GG containing peptides. For specific applications, it is recommended to consult the detailed protocols provided by antibody and kit manufacturers, such as the PTMScan® Ubiquitin Remnant Motif Kit from Cell Signaling Technology.
1. Cell Lysis and Protein Digestion
-
Objective: To extract proteins from cells or tissues and digest them into peptides.
-
Methodology:
-
Harvest cells and wash with phosphate-buffered saline (PBS).
-
Lyse cells in a urea-based buffer (e.g., 8 M urea) to denature proteins and inhibit protease and deubiquitinase activity.
-
Reduce disulfide bonds with dithiothreitol (B142953) (DTT) and alkylate cysteine residues with iodoacetamide.
-
Dilute the urea (B33335) concentration to less than 2 M to allow for trypsin activity.
-
Digest proteins with trypsin overnight at 37°C.
-
Acidify the peptide solution with trifluoroacetic acid (TFA) to stop the digestion and prepare for solid-phase extraction.
-
Desalt the peptides using a C18 solid-phase extraction cartridge.
-
Lyophilize the purified peptides.
-
2. Immunoaffinity Enrichment of K-ε-GG Peptides
-
Objective: To specifically isolate peptides containing the di-glycine remnant.
-
Methodology:
-
Re-suspend the lyophilized peptides in an immunoprecipitation (IAP) buffer.
-
Prepare the anti-K-ε-GG antibody-conjugated beads by washing them with IAP buffer.
-
Incubate the peptide solution with the antibody beads with gentle rotation for 2-4 hours at 4°C.
-
Wash the beads several times with IAP buffer and then with water to remove non-specifically bound peptides.
-
Elute the enriched K-ε-GG peptides from the antibody beads using a low pH solution, such as 0.15% TFA.
-
3. LC-MS/MS Analysis
-
Objective: To separate, identify, and quantify the enriched ubiquitinated peptides.
-
Methodology:
-
Desalt the eluted peptides using a C18 StageTip.
-
Analyze the peptides by nano-liquid chromatography coupled to a high-resolution tandem mass spectrometer (e.g., Orbitrap).
-
The mass spectrometer will fragment the peptides and the resulting fragmentation spectra are used to determine the amino acid sequence of the peptides and confirm the presence of the di-glycine remnant on a specific lysine residue.
-
4. Data Analysis
-
Objective: To identify the ubiquitinated proteins and their modification sites from the mass spectrometry data.
-
Methodology:
-
Use a database search engine (e.g., MaxQuant, Sequest) to match the experimental tandem mass spectra to theoretical spectra from a protein sequence database.
-
Specify the di-glycine modification on lysine as a variable modification in the search parameters.
-
Filter the identified peptides and proteins to a desired false discovery rate (FDR), typically 1%.
-
For quantitative proteomics experiments (e.g., using SILAC or TMT labeling), determine the relative abundance of each ubiquitination site between different experimental conditions.
-
dot
Caption: Experimental Workflow for diGLY Proteomics.
Logical Relationships in diGLY Data Interpretation
The identification of a K-ε-GG modified peptide is strong evidence of ubiquitination at that specific lysine residue. However, it is important to consider that other ubiquitin-like modifiers, such as NEDD8 and ISG15, also have a C-terminal di-glycine motif and will generate the same K-ε-GG remnant upon trypsin digestion.[2] Therefore, while diGLY proteomics is a powerful tool for identifying sites of modification by these proteins, additional experiments may be required to definitively assign the modification as ubiquitination.
dot
Caption: Logical Relationship in diGLY Data Interpretation.
Conclusion
The Gly-Gly-Lys motif, in the context of the K-ε-GG remnant, is a cornerstone of modern ubiquitinome research. Its unique generation through tryptic digestion of ubiquitinated proteins and its specific recognition by high-affinity antibodies have enabled the development of robust and high-throughput methods for the global analysis of ubiquitination. For researchers, scientists, and drug development professionals, a thorough understanding of the principles and methodologies surrounding the detection of this motif is essential for elucidating the roles of ubiquitination in health and disease. The ability to quantitatively assess changes in the ubiquitinome provides a powerful platform for identifying novel drug targets, understanding mechanisms of drug action, and discovering biomarkers. As mass spectrometry technology continues to improve in sensitivity and speed, the depth of ubiquitinome coverage will undoubtedly expand, further solidifying the importance of the Gly-Gly-Lys remnant as a key to unlocking the complexities of the ubiquitin code.
References
- 1. Ubiquitin diGLY Proteomics as an Approach to Identify and Quantify the Ubiquitin-Modified Proteome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Ubiquitin diGLY proteomics as an approach to identify and quantify the ubiquitin-modified proteome - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Global analysis of lysine ubiquitination by ubiquitin remnant immunoaffinity profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ebennettlab.com [ebennettlab.com]
H-Gly-Gly-Lys-OH physicochemical properties
An In-depth Technical Guide to the Physicochemical Properties of H-Gly-Gly-Lys-OH
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of the tripeptide this compound. The information herein is intended to support research and development by offering a detailed characterization of this molecule, including its structural and chemical attributes, predicted biophysical behavior, and standardized experimental protocols for its empirical validation.
Core Physicochemical Data
The fundamental physicochemical properties of this compound are summarized in the table below. These values are a combination of calculated data and theoretical predictions derived from its amino acid sequence.
| Property | Value | Source |
| Molecular Formula | C10H19N4O4 | Calculated |
| Molecular Weight | 260.29 g/mol | Calculated |
| Canonical SMILES | C(CC(C(=O)O)N)CN(C(=O)CN)C(=O)CN | Predicted |
| Predicted Isoelectric Point (pI) | ~9.74 | Predicted based on Lysine (B10760008) pKa |
| Predicted pKa Values | α-COOH: ~2.34, α-NH3+: ~9.60, Lysine side-chain: ~10.53 | [1][2] |
| Predicted Solubility | High solubility in aqueous solutions | Based on amino acid composition |
| Predicted Stability | Stable in lyophilized form at -20°C. In solution, stability is pH and temperature dependent. | [3] |
Predicted Physicochemical Behavior
Isoelectric Point and pKa Values
The isoelectric point (pI) is the pH at which a molecule carries no net electrical charge. For this compound, the pI is predicted to be in the basic range, primarily influenced by the ε-amino group of the lysine residue. The pKa values of the ionizable groups are crucial for understanding the peptide's charge at different pH values. The terminal carboxyl group has an acidic pKa, while the terminal amino group and the lysine side-chain have basic pKa values. At a pH below the pI, the peptide will carry a net positive charge, and at a pH above the pI, it will have a net negative charge.
Solubility
This compound is composed of two neutral, hydrophilic glycine (B1666218) residues and one basic, hydrophilic lysine residue. The presence of the charged lysine side chain at physiological pH is expected to confer high solubility in aqueous solutions. If solubility issues arise, adjusting the pH away from the isoelectric point can enhance solubility. For instance, in acidic buffers, the peptide will have a net positive charge, which can improve its interaction with water.
Stability
Like most peptides, this compound is most stable when stored in a lyophilized state at low temperatures (-20°C or below). In aqueous solutions, the primary degradation pathways are hydrolysis of the peptide bonds. The rate of hydrolysis is dependent on both pH and temperature. Generally, peptide stability is greatest in a slightly acidic to neutral pH range. It is advisable to prepare solutions fresh and store them at 2-8°C for short-term use or frozen at -20°C or -80°C for long-term storage. Repeated freeze-thaw cycles should be avoided to prevent aggregation and degradation.[3]
Experimental Protocols
Detailed methodologies for the experimental determination of key physicochemical properties are provided below.
1. Determination of Isoelectric Point (pI) by Capillary Isoelectric Focusing (cIEF)
-
Principle: cIEF separates molecules based on their isoelectric point in a pH gradient.
-
Methodology:
-
Sample Preparation: Dissolve this compound in a solution containing carrier ampholytes that establish a pH gradient. Include pI markers for calibration.
-
Focusing: Apply a high voltage across the capillary. The peptide will migrate until it reaches the pH that corresponds to its pI, where its net charge is zero, and migration stops.
-
Mobilization and Detection: After focusing, the focused zones are mobilized towards the detector by pressure or chemical means. Detection is typically performed by UV absorbance at 214 nm.
-
pI Determination: A calibration curve is generated using the migration times of the known pI markers. The pI of this compound is determined by comparing its migration time to the calibration curve.
-
2. Determination of pKa Values by Potentiometric Titration
-
Principle: This method involves titrating a solution of the peptide with a strong acid or base and monitoring the pH change. The pKa values correspond to the pH at the midpoints of the buffering regions.
-
Methodology:
-
Sample Preparation: Prepare a solution of this compound of known concentration in deionized water.
-
Titration: Titrate the solution with a standardized solution of HCl, recording the pH after each addition. Then, titrate with a standardized solution of NaOH, again recording the pH after each addition.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa values are determined from the inflection points of the titration curve.
-
3. Determination of Solubility
-
Principle: The equilibrium solubility is determined by adding excess peptide to a solvent and measuring the concentration of the dissolved peptide after equilibrium has been reached.
-
Methodology:
-
Sample Preparation: Add an excess amount of lyophilized this compound to a known volume of the desired solvent (e.g., water, buffer of a specific pH).
-
Equilibration: Agitate the suspension at a constant temperature for a sufficient time (e.g., 24 hours) to ensure equilibrium is reached.
-
Separation and Quantification: Centrifuge the suspension to pellet the undissolved solid. Carefully remove an aliquot of the supernatant and determine the concentration of the dissolved peptide using a suitable analytical method, such as RP-HPLC with UV detection.
-
4. Determination of Stability by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
-
Principle: The stability of the peptide in solution is assessed by monitoring the decrease in the concentration of the intact peptide over time using RP-HPLC.
-
Methodology:
-
Sample Preparation: Prepare solutions of this compound at a known concentration in various buffers of different pH values.
-
Incubation: Incubate the solutions at a constant temperature (e.g., 40°C to accelerate degradation).
-
Time-Point Analysis: At predetermined time points (e.g., 0, 1, 3, 7, 14 days), withdraw an aliquot from each solution.
-
RP-HPLC Analysis: Analyze the aliquots by RP-HPLC to quantify the peak area of the intact this compound.
-
Data Analysis: Plot the percentage of the remaining intact peptide against time for each condition. This allows for the determination of the degradation kinetics and the optimal storage conditions.
-
Visualization
Caption: Experimental workflow for the characterization of this compound.
References
An In-depth Technical Guide to the Role of the GHK Tripeptide in Protein and Ion Interaction
For Researchers, Scientists, and Drug Development Professionals
Introduction
The tripeptide Glycyl-L-Histidyl-L-Lysine (GHK) is a naturally occurring peptide first isolated from human plasma.[1][2] Its concentration in plasma is observed to decline with age, from approximately 200 ng/mL at age 20 to 80 ng/mL by age 60.[1][2][3] This decline is correlated with a decrease in the regenerative capacity of an organism.[3] GHK exhibits a strong affinity for copper(II) ions, forming a complex known as GHK-Cu.[1][3] This peptide-ion complex is implicated in a multitude of biological activities, including wound healing, anti-inflammatory responses, and the modulation of gene expression.[1][3][4][5] More recently, the GHK tag has been developed as a valuable tool in structural biology for protein crystallization and phasing.[6][7] This guide provides a comprehensive overview of the GHK tripeptide, with a focus on its interactions with proteins and ions, the signaling pathways it modulates, and its practical applications in research.
GHK-Cu Complex: Structure and Binding Affinity
The interaction between GHK and copper (II) has been extensively studied. The Cu(II) ion is coordinated by the nitrogen from the imidazole (B134444) side chain of the histidine residue, the nitrogen from the alpha-amino group of the glycine (B1666218) residue, and the deprotonated amide nitrogen of the glycine-histidine peptide bond.[1][3] This chelation results in a stable, square-planar coordination complex.[8] The redox activity of copper(II) is silenced when complexed with GHK, which is thought to enable the safe delivery of copper to cells.[1][3][4]
Quantitative Data on GHK-Cu Binding
The high affinity of GHK for Cu(II) is a key aspect of its function. The following table summarizes the binding constants associated with this interaction.
| Interacting Molecules | Binding Constant (log₁₀) | Reference |
| GHK and Cu(II) | 16.44 | [1][3][4] |
| Plasma Albumin and Cu(II) | 16.2 | [1][3][4] |
This high binding affinity allows GHK to acquire copper from other molecules, such as the high-affinity copper transport site on plasma albumin.[1][3][4]
Role in Cellular Signaling and Gene Expression
GHK-Cu influences a wide array of cellular signaling pathways, contributing to its diverse biological effects. It is known to modulate the expression of a large number of human genes, often reversing gene expression to a healthier state.[1]
Key signaling pathways and cellular processes modulated by GHK-Cu include:
-
Extracellular Matrix (ECM) Remodeling : GHK-Cu stimulates the synthesis and breakdown of collagen and glycosaminoglycans.[3][5] It also modulates the activity of matrix metalloproteinases (MMPs) and their inhibitors (TIMPs), which are crucial for tissue remodeling.[3][9]
-
Wound Healing and Regeneration : The peptide attracts immune and endothelial cells to the site of injury, promotes angiogenesis, and stimulates the synthesis of growth factors such as vascular endothelial growth factor (VEGF) and brain-derived neurotrophic factor (BDNF).[1][3][9]
-
Anti-Inflammatory and Antioxidant Effects : GHK-Cu can suppress the expression of pro-inflammatory cytokines like TNF-α and IL-6.[8] It also activates superoxide (B77818) dismutase (SOD), a key antioxidant enzyme.[8]
-
TGF-β Signaling Pathway : GHK-Cu modulates the TGF-β signaling cascade, which is vital for the production of the extracellular matrix and wound healing.[10]
-
MAPK and NF-κB Pathways : The peptide also impacts the MAPK and NF-κB pathways, leading to reduced inflammation and enhanced cell survival.[10]
Signaling Pathway Diagram
The following diagram illustrates the key signaling pathways influenced by the GHK-Cu complex, leading to tissue regeneration.
References
- 1. Copper peptide GHK-Cu - Wikipedia [en.wikipedia.org]
- 2. Expression and Purification of Recombinant GHK Tripeptides Are Able to Protect against Acute Cardiotoxicity from Exposure to Waterborne-Copper in Zebrafish - PMC [pmc.ncbi.nlm.nih.gov]
- 3. GHK Peptide as a Natural Modulator of Multiple Cellular Pathways in Skin Regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Human Tripeptide GHK-Cu in Prevention of Oxidative Stress and Degenerative Conditions of Aging: Implications for Cognitive Health - PMC [pmc.ncbi.nlm.nih.gov]
- 5. GHK Peptide as a Natural Modulator of Multiple Cellular Pathways in Skin Regeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The copper(II)-binding tripeptide GHK, a valuable crystallization and phasing tag for macromolecular crystallography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The copper(II)-binding tripeptide GHK, a valuable crystallization and phasing tag for macromolecular crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chempep.com [chempep.com]
- 9. What Is GHK and Copper Peptide - Creative Peptides [creative-peptides.com]
- 10. peptideslabuk.com [peptideslabuk.com]
The K-ε-GG Motif: A Technical Guide to Unveiling the Ubiquitin Landscape
A Whitepaper for Researchers, Scientists, and Drug Development Professionals
Abstract
The post-translational modification of proteins by ubiquitin is a fundamental regulatory mechanism in eukaryotic cells, governing a vast array of cellular processes, including protein degradation, signal transduction, and DNA repair. The identification of specific ubiquitination sites is crucial for understanding the intricate roles of this modification in health and disease. This technical guide provides an in-depth exploration of the Gly-Gly-Lys (K-ε-GG) remnant, a signature motif that arises from the tryptic digestion of ubiquitinated proteins. We delve into the biochemical basis for the generation of this motif and provide detailed experimental protocols for its enrichment and analysis using mass spectrometry-based proteomic approaches. Furthermore, this guide presents quantitative data analysis strategies and showcases the application of these techniques in elucidating complex signaling pathways, thereby offering a comprehensive resource for researchers and professionals in the field of drug development.
Introduction: The Significance of the Gly-Gly-Lys Ubiquitin Remnant
While the sequence Gly-Gly-Lys (GGL) is not inherently a functional motif within native proteins, its appearance in proteomic analyses is of paramount importance. The true significance lies in the di-glycine (Gly-Gly) remnant covalently attached to the epsilon-amino group (ε) of a lysine (B10760008) residue (K), forming a K-ε-GG motif. This distinctive signature is the hallmark of a previously ubiquitinated lysine residue that has undergone proteolysis with trypsin.[1][2]
Ubiquitin, a highly conserved 76-amino acid protein, is conjugated to substrate proteins through a multi-enzyme cascade involving ubiquitin-activating enzymes (E1), ubiquitin-conjugating enzymes (E2), and ubiquitin ligases (E3).[3][4] The C-terminal glycine (B1666218) of ubiquitin forms an isopeptide bond with the ε-amino group of a lysine residue on the target protein.[5] When a ubiquitinated protein is digested with trypsin, which cleaves C-terminal to arginine and lysine residues, the ubiquitin chain is cleaved, leaving behind a characteristic di-glycine remnant on the modified lysine.[1][2] The detection and quantification of these K-ε-GG modified peptides by mass spectrometry have revolutionized the study of the ubiquitinome, enabling the identification of thousands of ubiquitination sites in a single experiment.[6][7]
This guide will provide a comprehensive overview of the methodologies used to study the K-ε-GG motif, from sample preparation to data analysis, and will illustrate its application in understanding cellular signaling.
The Ubiquitination Cascade and Generation of the K-ε-GG Remnant
The process of ubiquitination is a dynamic and reversible post-translational modification. The covalent attachment of ubiquitin to a substrate protein follows a well-defined enzymatic cascade.
Following the ubiquitination of a substrate protein, proteomic analysis requires the enzymatic digestion of the protein into smaller peptides. Trypsin is the most commonly used protease for this purpose. It cleaves the peptide backbone C-terminal to lysine and arginine residues. Crucially, the isopeptide bond between the C-terminal glycine of ubiquitin and the lysine residue of the substrate is resistant to trypsin cleavage. The C-terminus of ubiquitin has the sequence ...Arg-Gly-Gly. Trypsin cleaves after the arginine, leaving the di-glycine remnant attached to the lysine.[1]
Experimental Protocols for the Analysis of K-ε-GG Peptides
The identification of K-ε-GG modified peptides from a complex biological sample is a multi-step process that requires careful sample preparation, enrichment of the modified peptides, and sensitive detection by mass spectrometry.
Cell Lysis and Protein Digestion
-
Cell Lysis: Cells are lysed under denaturing conditions to inactivate proteases and deubiquitinases (DUBs) and to ensure complete protein solubilization. A common lysis buffer contains 8 M urea (B33335) in a buffered solution (e.g., 50 mM Tris-HCl, pH 8.0) with phosphatase and protease inhibitors.[8]
-
Reduction and Alkylation: The protein extract is treated with a reducing agent, such as dithiothreitol (B142953) (DTT), to break disulfide bonds, followed by an alkylating agent, like iodoacetamide, to prevent their reformation.[9]
-
Protein Digestion: The urea concentration is diluted to less than 2 M to allow for efficient trypsin digestion. Proteins are digested with trypsin (typically at a 1:50 to 1:100 enzyme-to-protein ratio) overnight at 37°C.[10]
Immunoaffinity Purification of K-ε-GG Peptides
Due to the low stoichiometry of ubiquitination, enrichment of K-ε-GG containing peptides is essential for their detection. This is most effectively achieved through immunoaffinity purification using antibodies that specifically recognize the K-ε-GG motif.[11]
-
Antibody-Bead Conjugation: Anti-K-ε-GG antibodies are cross-linked to protein A/G agarose (B213101) or magnetic beads.
-
Peptide Incubation: The tryptic peptide digest is incubated with the antibody-conjugated beads to allow for the specific capture of K-ε-GG peptides.
-
Washing: The beads are extensively washed to remove non-specifically bound peptides.
-
Elution: The enriched K-ε-GG peptides are eluted from the beads using a low pH solution, such as 0.15% trifluoroacetic acid (TFA).[12]
LC-MS/MS Analysis
The enriched peptides are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Liquid Chromatography (LC): Peptides are separated based on their hydrophobicity using a reversed-phase chromatography column.
-
Tandem Mass Spectrometry (MS/MS): As peptides elute from the LC column, they are ionized and introduced into the mass spectrometer. The instrument first measures the mass-to-charge ratio (m/z) of the intact peptides (MS1 scan). Selected peptides are then fragmented, and the m/z of the resulting fragment ions is measured (MS2 scan). The fragmentation pattern provides sequence information.[13]
The presence of a K-ε-GG modification results in a characteristic mass shift of 114.0429 Da on the lysine residue.[14] This mass shift, along with the peptide sequence information from the MS2 spectrum, allows for the confident identification of ubiquitination sites.
Data Presentation and Quantitative Analysis
Quantitative proteomics methods can be integrated into the K-ε-GG workflow to study changes in ubiquitination levels under different cellular conditions. Stable Isotope Labeling by Amino acids in Cell culture (SILAC) is a powerful technique for this purpose.[15][16] In a SILAC experiment, two cell populations are grown in media containing either the normal ("light") or a heavy isotope-labeled ("heavy") essential amino acid (e.g., arginine and lysine). The cell lysates are mixed, and the ubiquitinated peptides are enriched and analyzed by LC-MS/MS. The relative abundance of a peptide from the two samples is determined by comparing the signal intensities of the light and heavy isotopic forms in the MS1 scan.[10]
Table 1: Representative Quantitative Data of Identified Ubiquitination Sites
| Protein | Gene | Ubiquitination Site | SILAC Ratio (Heavy/Light) | Condition (Heavy) |
| Histone H2A | HIST1H2AG | K119 | 2.5 | Proteasome Inhibition |
| PCNA | PCNA | K164 | 3.1 | DNA Damage |
| IκBα | NFKBIA | K21 | 4.2 | TNF-α Stimulation |
| p53 | TP53 | K382 | 1.8 | UV Irradiation |
This table presents hypothetical but representative data to illustrate the output of a quantitative ubiquitinome study.
Table 2: Number of Identified Ubiquitination Sites in Different Human Cell Lines
| Cell Line | Number of Identified Sites | Reference |
| HEK293T | 294 | Shi et al., 2011[17] |
| HeLa | 669 | Bennet et al., 2008 |
| Jurkat | >10,000 | Kim et al., 2011 |
Application: Elucidating Ubiquitination in Signaling Pathways
The study of K-ε-GG has been instrumental in dissecting the role of ubiquitination in numerous signaling pathways. A prime example is the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway, a critical regulator of the immune response and inflammation.[18][19]
In the canonical NF-κB pathway, stimulation by cytokines such as TNF-α leads to the activation of the IκB kinase (IKK) complex. IKK then phosphorylates the inhibitor of NF-κB, IκBα. Phosphorylated IκBα is recognized by an E3 ubiquitin ligase, which mediates its polyubiquitination. This polyubiquitin (B1169507) chain serves as a signal for the proteasomal degradation of IκBα, releasing NF-κB to translocate to the nucleus and activate the transcription of target genes.[20][21] The identification of specific lysine residues on IκBα that are ubiquitinated has been crucial to understanding this process.
Databases and Resources
Several publicly available databases serve as valuable resources for information on ubiquitinated proteins and their modification sites:
-
UbiProt: A comprehensive database of ubiquitylation sites and ubiquitin chain topologies.[5]
-
mUbiSiDa: A database of mammalian protein ubiquitination sites.[22][23]
-
UbiBrowser: A resource for known and predicted ubiquitin ligase/deubiquitinase-substrate interactions.[24]
-
Ubitome: A database for human ubiquitination sites and immunopeptidomic data.
Conclusion and Future Perspectives
The ability to identify and quantify the K-ε-GG ubiquitin remnant has transformed our understanding of the scope and dynamics of protein ubiquitination. The methodologies described in this guide provide a robust framework for researchers to explore the role of ubiquitination in their biological systems of interest. As mass spectrometry technology continues to improve in sensitivity and throughput, we can anticipate an even deeper and more comprehensive view of the ubiquitin landscape. This will undoubtedly open new avenues for understanding disease pathogenesis and for the development of novel therapeutic strategies that target the ubiquitin-proteasome system. The K-ε-GG motif, once an enigmatic observation, now stands as a key tool in unlocking the complexities of cellular regulation.
References
- 1. Frontiers | Chromatin Ubiquitination Guides DNA Double Strand Break Signaling and Repair [frontiersin.org]
- 2. The role of ubiquitin in NF-kappaB regulatory pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In Vivo Quantitative Proteomics: The SILAC Mouse | Springer Nature Experiments [experiments.springernature.com]
- 4. lifesensors.com [lifesensors.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. lucernatechnologies.com [lucernatechnologies.com]
- 9. PTMScan® HS Ubiquitin/SUMO Remnant Motif (K-epsilon-GG) Kit (#59322) Datasheet Without Images | Cell Signaling Technology [cellsignal.jp]
- 10. Analysis of Ubiquitinated Proteome by Quantitative Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. PTMScan® Ubiquitin Remnant Motif (K-epsilon-GG) Kit | Cell Signaling Technology [cellsignal.com]
- 12. Video: Detection of Protein Ubiquitination Sites by Peptide Enrichment and Mass Spectrometry [jove.com]
- 13. LC-MS/MS Analysis to Study the Ubiquitin-Modified Proteome of Recombinant Chinese Hamster Ovary Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. tandfonline.com [tandfonline.com]
- 15. Global ubiquitination analysis by SILAC in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. A data set of human endogenous protein ubiquitination sites. | BioGRID [thebiogrid.org]
- 18. The Many Roles of Ubiquitin in NF-κB Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Expanding role of ubiquitination in NF-κB signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. The Role of Ubiquitination in NF-κB Signaling during Virus Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 21. portlandpress.com [portlandpress.com]
- 22. mUbiSiDa: A Comprehensive Database for Protein Ubiquitination Sites in Mammals - PMC [pmc.ncbi.nlm.nih.gov]
- 23. mUbiSiDa - Database Commons [ngdc.cncb.ac.cn]
- 24. ubibrowser.bio-it.cn [ubibrowser.bio-it.cn]
The Tripeptide H-Gly-Gly-Lys-OH: A Technical Guide to its Biochemical and Synthetic Applications
Prepared for: Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document explores the known scientific applications of the tripeptide H-Gly-Gly-Lys-OH. Extensive research indicates that this peptide does not have established direct therapeutic applications. Instead, its significance lies in its utility as a research tool and as a structural motif in more complex biomolecules and drug delivery systems. This guide provides an in-depth overview of these applications, focusing on the biochemical principles and synthetic methodologies involved.
Executive Summary
This compound, a simple tripeptide consisting of two glycine (B1666218) residues and a C-terminal lysine (B10760008), is a commercially available compound primarily utilized in biochemical research and synthetic chemistry. While a direct therapeutic role for this compound has not been identified in scientific literature, the core "Gly-Gly-Lys" motif and its variations are integral to advanced biochemical applications. This technical guide elucidates the role of this peptide and its related structures in two key areas:
-
As a component of linker technology: The extended motif, Gly-Gly-Gly-Lys (GGGK), serves as a flexible linker in the synthesis of immunoconjugates, facilitating the development of diagnostic tools.
-
As a prodrug moiety: A triglycyl sequence attached to a lysine residue is a critical component of the drug Terlipressin, where it modulates the pharmacokinetic profile of the active molecule.
This document provides a comprehensive overview of the synthesis, mechanisms, and experimental protocols associated with these applications, supported by quantitative data and visual diagrams to facilitate understanding.
Biochemical Properties and Rationale for Use
The utility of glycine-rich sequences, such as that found in this compound, stems from the unique properties of the glycine residue. As the simplest amino acid with only a hydrogen atom as its side chain, glycine imparts significant conformational flexibility to a peptide backbone.[1][2] This flexibility is advantageous in the design of linkers, as it allows for proper spacing and orientation between conjugated molecules without introducing significant steric hindrance.
The C-terminal lysine provides a reactive primary amine on its side chain (ε-amino group), which is a common site for conjugation to other molecules, such as proteins or haptens, without interfering with the peptide backbone.
Application in Biotechnology: The GGGK Linker
A notable application of a glycine-lysine motif is the use of the tetrapeptide Gly-Gly-Gly-Lys (GGGK) as a linker in the development of immunogens. A prominent example is its use in creating an immunizing hapten for Ochratoxin A (OTA), a mycotoxin.[3][4] In this context, the GGGK peptide acts as a spacer, separating the small OTA molecule from the large carrier protein to which it is conjugated. This separation is crucial for ensuring that the immune system can effectively recognize and mount a response against the hapten.
Experimental Protocol: Solid-Phase Synthesis of OTA-GGGK Immunizing Hapten
The synthesis of the OTA-GGGK hapten is achieved using Fmoc-based solid-phase peptide synthesis (SPPS).[3][4]
Materials:
-
Rink Amide resin
-
Fmoc-Lys(Boc)-OH
-
Fmoc-Gly-OH
-
Ochratoxin A (OTA)
-
Coupling reagents (e.g., HBTU, HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Piperidine (B6355638) in DMF (20%)
-
Cleavage cocktail: Trifluoroacetic acid (TFA), Triisopropylsilane (TIS), Water (H₂O)
Procedure:
-
Resin Preparation: Swell the Rink Amide resin in Dimethylformamide (DMF).
-
First Amino Acid Coupling: Couple Fmoc-Lys(Boc)-OH to the resin using a coupling agent and DIPEA in DMF.
-
Fmoc Deprotection: Remove the Fmoc protecting group from the lysine residue using 20% piperidine in DMF.
-
Glycine Couplings: Sequentially couple three Fmoc-Gly-OH residues, with an Fmoc deprotection step after each coupling.
-
OTA Coupling: Couple Ochratoxin A to the N-terminal glycine residue.
-
Cleavage and Deprotection: Cleave the synthesized peptide from the resin and remove the side-chain protecting groups using a TFA/TIS/H₂O cleavage cocktail.
-
Purification: Purify the crude OTA-GGGK product using reverse-phase high-performance liquid chromatography (RP-HPLC).
Visualization of Synthetic Workflow
References
- 1. Structure and properties of peptides made of only glycine residues. – Kudos: Growing the influence of research [growkudos.com]
- 2. Amino acid - Wikipedia [en.wikipedia.org]
- 3. Development of a Polyclonal Antibody for the Immunoanalysis of Ochratoxin A (OTA) by Employing a Specially Designed Synthetic OTA Derivative as the Immunizing Hapten - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
The Tripeptide GHK-Cu: A Deep Dive into its Role in Cellular Signaling Pathways
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
The tripeptide Glycyl-L-Histidyl-L-Lysine (GHK), particularly in its copper-complexed form (GHK-Cu), is a naturally occurring peptide with a remarkable range of biological activities. Initially identified for its wound healing properties, extensive research has revealed its multifaceted role in modulating key cellular signaling pathways. This technical guide provides a comprehensive overview of the current understanding of GHK-Cu's mechanism of action, with a focus on its impact on tissue regeneration, extracellular matrix remodeling, and inflammatory processes. We will delve into the specific signaling cascades influenced by this peptide, present quantitative data from relevant studies, and provide detailed experimental protocols for key assays used to elucidate its function. This document is intended to serve as a valuable resource for researchers and professionals in the fields of cell biology, pharmacology, and drug development who are interested in the therapeutic potential of GHK-Cu.
Note on Nomenclature: The user's initial query referenced "H-Gly-Gly-Lys-OH". However, the vast body of scientific literature points to Glycyl-L-Histidyl-L-Lysine (GHK) as the relevant and extensively studied tripeptide in the context of cell signaling. Therefore, this guide will focus on GHK and its copper complex, GHK-Cu.
Core Signaling Pathways Modulated by GHK-Cu
GHK-Cu exerts its biological effects by influencing a network of interconnected signaling pathways. Its ability to modulate gene expression is a central aspect of its mechanism, affecting thousands of genes to promote a cellular environment conducive to regeneration and repair.[1][2][3]
Transforming Growth Factor-β (TGF-β) Signaling
The TGF-β pathway plays a pivotal role in cell proliferation, differentiation, and extracellular matrix (ECM) production. GHK has been shown to restore the functionality of the TGF-β pathway, particularly in compromised cells like those from patients with Chronic Obstructive Pulmonary Disease (COPD).[4][5] This restoration leads to an enhanced ability of fibroblasts to contract and remodel collagen.[4] GHK is believed to sensitize cells to TGF-β ligands, amplifying downstream signaling through SMAD2/3 phosphorylation and nuclear translocation.[6]
Mitogen-Activated Protein Kinase (MAPK/ERK) Pathway
The MAPK/ERK pathway is a crucial signaling cascade that regulates cell proliferation, differentiation, and survival. GHK-Cu has been shown to modulate this pathway, although its effects can be context-dependent. In some instances, it promotes modest activation of ERK1/2, which supports cell proliferation.[6] However, in inflammatory conditions, GHK-Cu can suppress the activation of p38 and JNK, contributing to its anti-inflammatory effects.[6]
Regulation of Matrix Metalloproteinases (MMPs) and Their Inhibitors (TIMPs)
The remodeling of the extracellular matrix is a tightly regulated process involving the activity of MMPs, which degrade ECM components, and their endogenous inhibitors, TIMPs. GHK-Cu plays a crucial role in maintaining the balance between MMPs and TIMPs. It has been shown to increase the expression of both MMPs (MMP-1 and MMP-2) and TIMPs (TIMP-1).[7][8] This dual regulation suggests that GHK-Cu promotes a controlled remodeling of the ECM, removing damaged proteins while preventing excessive degradation.[5]
Quantitative Data on GHK-Cu Activity
The biological effects of GHK-Cu are typically observed at nanomolar to micromolar concentrations. The following tables summarize key quantitative findings from the literature.
Table 1: Effective Concentrations of GHK-Cu on Cellular Processes
| Cellular Process | Cell Type | Effective Concentration | Observed Effect | Citation(s) |
| Collagen Synthesis | Human Dermal Fibroblasts | 0.01 - 100 nM | Significant increase in collagen production.[7] | [7][8] |
| Elastin (B1584352) Production | Human Dermal Fibroblasts | 0.01 - 100 nM | Approximately 30% increase in elastin production.[7] | [7] |
| Fibroblast Proliferation | Irradiated Human Fibroblasts | 1 nM | Increased cell viability by 12.5-fold (in combination with LED).[9] | [9] |
| Gene Expression Modulation | Human Fibroblasts | 1 µM | Influences the expression of over 4,000 genes.[1] | [1][10] |
| Wound Healing | In vivo (rats) | Not specified | Faster wound contraction and re-epithelialization.[11] | [11] |
Table 2: GHK-Cu Effects on Gene and Protein Expression
| Target | Cell Type | Concentration | Fold/Percent Change | Citation(s) |
| Collagen I Production | Human Dermal Fibroblasts | 1-10 µM | 70-140% increase | [1] |
| Elastin Expression | Human Dermal Fibroblasts | Not specified | 40-60% increase | [1] |
| bFGF Production | Irradiated Human Fibroblasts | 1 nM | 230% increase (in combination with LED) | [9] |
| MMP-1 mRNA | Human Dermal Fibroblasts | 0.01 nM | Significant increase | [7][8] |
| MMP-2 mRNA | Human Dermal Fibroblasts | 0.01 nM | Significant increase | [7][8] |
| TIMP-1 mRNA | Human Dermal Fibroblasts | 0.01 - 100 nM | Significant increase at all concentrations | [7][8][9] |
Detailed Experimental Protocols
This section provides standardized protocols for key in vitro assays used to evaluate the biological activity of GHK-Cu.
In Vitro Wound Healing (Scratch) Assay
This assay is used to assess the effect of GHK-Cu on cell migration and wound closure.
Protocol:
-
Cell Seeding: Seed human dermal fibroblasts into a 24-well plate at a density that will form a confluent monolayer within 24 hours.
-
Scratching: Once confluent, use a sterile p200 pipette tip to create a linear scratch in the center of each well.
-
Washing: Gently wash each well twice with phosphate-buffered saline (PBS) to remove detached cells.
-
Treatment: Add fresh culture medium containing various concentrations of GHK-Cu (e.g., 0, 1, 10, 100 nM) to the respective wells.
-
Imaging: Immediately capture images of the scratches at 0 hours using a phase-contrast microscope.
-
Incubation and Monitoring: Incubate the plate at 37°C and 5% CO2. Capture images of the same scratch areas at subsequent time points (e.g., 12, 24, and 48 hours).
-
Analysis: Measure the area of the scratch at each time point using image analysis software (e.g., ImageJ). Calculate the percentage of wound closure relative to the initial scratch area.
Quantification of Collagen Production (Sircol Assay)
This colorimetric assay is used to measure the amount of soluble collagen secreted by cells into the culture medium.[12][13][14][15][16]
Protocol:
-
Cell Culture and Treatment: Culture human dermal fibroblasts in 6-well plates until they reach 70-80% confluency. Replace the medium with fresh serum-free medium containing different concentrations of GHK-Cu.
-
Sample Collection: After a 48-72 hour incubation period, collect the cell culture supernatant.
-
Collagen Precipitation: Add Sircol Dye Reagent to the supernatant, which specifically binds to and precipitates collagen.
-
Centrifugation: Centrifuge the samples to pellet the collagen-dye complex.
-
Washing: Wash the pellet to remove unbound dye.
-
Solubilization: Dissolve the collagen-bound dye in an alkali reagent.
-
Quantification: Measure the absorbance of the resulting solution at 556 nm using a microplate reader.
-
Standard Curve: Generate a standard curve using known concentrations of collagen to determine the collagen concentration in the samples.
Western Blotting for Phospho-ERK1/2
This technique is used to detect the activation (phosphorylation) of ERK1/2 in response to GHK-Cu treatment.[6][17][18]
Protocol:
-
Cell Lysis: After treating cells with GHK-Cu for the desired time, lyse the cells in a buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a solution of bovine serum albumin (BSA) or non-fat milk to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for phosphorylated ERK1/2 (p-ERK1/2).
-
Secondary Antibody Incubation: After washing, incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody for total ERK1/2 to normalize for protein loading.
Gene Expression Analysis by RT-qPCR
Reverse transcription-quantitative polymerase chain reaction (RT-qPCR) is used to measure changes in the mRNA levels of target genes in response to GHK-Cu.[8][19][20]
Protocol:
-
RNA Extraction: Isolate total RNA from GHK-Cu-treated and control cells using a suitable RNA extraction kit.
-
RNA Quantification and Quality Control: Measure the concentration and purity of the extracted RNA using a spectrophotometer.
-
Reverse Transcription: Synthesize complementary DNA (cDNA) from the RNA templates using a reverse transcriptase enzyme.
-
qPCR: Perform quantitative PCR using the cDNA, gene-specific primers for the genes of interest (e.g., COL1A1, MMP1, TIMP1), and a fluorescent dye (e.g., SYBR Green).
-
Data Analysis: Analyze the amplification data to determine the relative expression levels of the target genes, often normalized to a housekeeping gene (e.g., GAPDH, β-actin).
Conclusion
GHK-Cu is a potent signaling peptide with a wide range of therapeutic applications, primarily stemming from its ability to modulate fundamental cellular pathways involved in tissue repair and regeneration. Its influence on TGF-β and MAPK/ERK signaling, coupled with its capacity to regulate ECM remodeling and orchestrate the expression of a vast number of genes, underscores its potential in regenerative medicine and drug development. The quantitative data and experimental protocols provided in this guide offer a solid foundation for researchers and scientists to further explore and harness the therapeutic benefits of this intriguing tripeptide. Further investigation into its specific cellular receptors and the precise mechanisms of its gene regulatory network will undoubtedly unveil even more of its therapeutic potential.
References
- 1. deltapeptides.com [deltapeptides.com]
- 2. GHK-Cu may Prevent Oxidative Stress in Skin by Regulating Copper and Modifying Expression of Numerous Antioxidant Genes | MDPI [mdpi.com]
- 3. neoplasiaresearch.com [neoplasiaresearch.com]
- 4. GHK Peptide as a Natural Modulator of Multiple Cellular Pathways in Skin Regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. walshmedicalmedia.com [walshmedicalmedia.com]
- 8. researchgate.net [researchgate.net]
- 9. Regenerative and Protective Actions of the GHK-Cu Peptide in the Light of the New Gene Data - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Effect of the Human Peptide GHK on Gene Expression Relevant to Nervous System Function and Cognitive Decline - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Copper peptide GHK-Cu - Wikipedia [en.wikipedia.org]
- 12. interchim.fr [interchim.fr]
- 13. accuratechemical.com [accuratechemical.com]
- 14. ilexlife.com [ilexlife.com]
- 15. biovendor.com [biovendor.com]
- 16. Essential modification of the Sircol Collagen Assay for the accurate quantification of collagen content in complex protein solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 18. 3.4. Western Blotting and Detection [bio-protocol.org]
- 19. elearning.unite.it [elearning.unite.it]
- 20. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for the Solid-Phase Synthesis of H-Gly-Gly-Lys-OH
Audience: Researchers, scientists, and drug development professionals.
Introduction
Solid-phase peptide synthesis (SPPS) is the cornerstone of modern peptide synthesis, enabling the efficient and straightforward assembly of peptide chains. This document provides a detailed protocol for the synthesis of the tripeptide H-Gly-Gly-Lys-OH using Fmoc/tBu chemistry. The Fmoc (9-fluorenylmethyloxycarbonyl) group serves as a temporary protector for the α-amine, which can be removed under mild basic conditions, while the tert-butyl (tBu) based protecting groups, such as Boc (tert-butyloxycarbonyl) on the lysine (B10760008) side chain, are stable to these conditions and are removed during the final acidic cleavage step.[1][2] This orthogonal protection strategy is fundamental to the success of Fmoc-based SPPS.[1] The peptide is assembled on a solid support, typically a resin, which simplifies the purification process by allowing for the removal of excess reagents and byproducts through simple filtration and washing steps.[3][4]
Materials and Reagents
A comprehensive list of necessary reagents and materials is provided below. The quality of solvents, particularly DMF, is crucial for the success of the synthesis.[5]
| Reagent/Material | Grade/Purity | Supplier | Purpose |
| Fmoc-Lys(Boc)-Wang Resin | 100-200 mesh, 0.5 mmol/g loading | e.g., BenchChem, Aapptec | Solid support and first amino acid |
| Fmoc-Gly-OH | Peptide synthesis grade | e.g., ChemPep, Aapptec | Second amino acid |
| Fmoc-Gly-OH | Peptide synthesis grade | e.g., ChemPep, Aapptec | Third amino acid |
| N,N-Dimethylformamide (DMF) | Amine-free, peptide synthesis grade | Various | Primary solvent for swelling, washing, and reactions |
| Piperidine (B6355638) | Reagent grade | Various | Fmoc deprotection |
| Dichloromethane (DCM) | Reagent grade | Various | Resin washing |
| HBTU | Reagent grade | e.g., Severn Biotech, Bachem | Coupling reagent |
| HOBt | Reagent grade | e.g., Bachem | Coupling additive |
| N,N-Diisopropylethylamine (DIPEA) | Reagent grade | Various | Base for coupling reaction |
| Trifluoroacetic Acid (TFA) | Reagent grade | Various | Cleavage from resin and side-chain deprotection |
| Triisopropylsilane (TIS) | Reagent grade | Various | Scavenger in cleavage cocktail |
| Deionized Water (H₂O) | High purity | Laboratory supply | Component of cleavage cocktail |
| Diethyl ether or MTBE | Reagent grade, cold | Various | Peptide precipitation |
| Acetonitrile (ACN) | HPLC grade | Various | HPLC mobile phase for purification |
| Solid-phase synthesis vessel | - | Various | Reaction vessel |
| Shaker/Agitator | - | Various | For mixing during reactions |
| Filtration apparatus | - | Various | To remove solvents and reagents |
| HPLC system | - | Various | Peptide purification and analysis |
| Lyophilizer | - | Various | To obtain final peptide powder |
Experimental Protocols
The synthesis of this compound is performed on a 0.1 mmol scale.
1. Resin Preparation and Swelling
The initial step involves swelling the resin to ensure that the reactive sites are accessible for the subsequent chemical reactions.
| Step | Procedure | Reagent/Solvent | Volume | Duration |
| 1.1 | Weigh Fmoc-Lys(Boc)-Wang resin (0.5 mmol/g) into the synthesis vessel. | - | 200 mg | - |
| 1.2 | Add DMF to the resin. | DMF | 5 mL | 30 minutes |
| 1.3 | Agitate the resin gently. | - | - | - |
| 1.4 | Drain the DMF. | - | - | - |
2. Fmoc Deprotection
The removal of the Fmoc protecting group from the N-terminus of the growing peptide chain is achieved using a solution of piperidine in DMF.[5]
| Step | Procedure | Reagent/Solvent | Volume | Duration |
| 2.1 | Add 20% piperidine in DMF to the resin. | 20% Piperidine/DMF | 5 mL | 5 minutes |
| 2.2 | Agitate and then drain the solution. | - | - | - |
| 2.3 | Add a fresh portion of 20% piperidine in DMF. | 20% Piperidine/DMF | 5 mL | 15 minutes |
| 2.4 | Agitate and then drain the solution. | - | - | - |
| 2.5 | Wash the resin thoroughly with DMF. | DMF | 5 x 5 mL | - |
3. Amino Acid Coupling
The next amino acid in the sequence is activated and coupled to the deprotected N-terminus of the resin-bound peptide.[3] This protocol utilizes HBTU/HOBt as the activating agents.[6]
| Step | Procedure | Reagent | Quantity | Duration |
| 3.1 | In a separate vessel, dissolve the Fmoc-amino acid (Fmoc-Gly-OH). | Fmoc-Gly-OH | 0.3 mmol (3 eq.) | - |
| 3.2 | Add HBTU and HOBt to the amino acid solution. | HBTU / HOBt | 0.3 mmol (3 eq.) / 0.3 mmol (3 eq.) | - |
| 3.3 | Add DMF to dissolve the reagents. | DMF | 3 mL | - |
| 3.4 | Add DIPEA to activate the amino acid. | DIPEA | 0.6 mmol (6 eq.) | 2 minutes |
| 3.5 | Add the activated amino acid solution to the resin. | - | - | 1-2 hours |
| 3.6 | Agitate the mixture at room temperature. | - | - | - |
| 3.7 | Drain the coupling solution and wash the resin with DMF. | DMF | 5 x 5 mL | - |
Synthesis Cycle Summary
The deprotection and coupling steps are repeated for each amino acid in the sequence (Gly, then another Gly).
| Cycle | Amino Acid to Couple | Deprotection | Coupling |
| 1 | Fmoc-Gly-OH | Perform steps in Protocol 2 | Perform steps in Protocol 3 |
| 2 | Fmoc-Gly-OH | Perform steps in Protocol 2 | Perform steps in Protocol 3 |
After the final coupling, a final deprotection step is performed to remove the Fmoc group from the N-terminal glycine.
4. Cleavage and Final Deprotection
The peptide is cleaved from the resin, and the side-chain protecting group (Boc on Lysine) is removed simultaneously using a cleavage cocktail containing TFA.[5][7]
| Step | Procedure | Reagent/Solvent | Volume | Duration |
| 4.1 | Wash the peptide-resin with DCM and dry under nitrogen. | DCM | 5 x 5 mL | - |
| 4.2 | Prepare the cleavage cocktail (95% TFA, 2.5% H₂O, 2.5% TIS). | TFA/H₂O/TIS | 5 mL | - |
| 4.3 | Add the cleavage cocktail to the resin. | Cleavage Cocktail | 5 mL | 2-3 hours |
| 4.4 | Agitate at room temperature. | - | - | - |
| 4.5 | Filter the resin and collect the filtrate. | - | - | - |
| 4.6 | Wash the resin with additional TFA and combine the filtrates. | TFA | 1 mL | - |
5. Peptide Precipitation and Purification
The crude peptide is precipitated from the cleavage solution, washed, and then purified.
| Step | Procedure | Reagent/Solvent | Volume |
| 5.1 | Add the TFA filtrate dropwise to cold diethyl ether. | Cold Diethyl Ether | 40 mL |
| 5.2 | A white precipitate of the crude peptide will form. | - | - |
| 5.3 | Centrifuge the mixture to pellet the peptide. | - | - |
| 5.4 | Decant the ether and wash the pellet twice more with cold ether. | Cold Diethyl Ether | 2 x 20 mL |
| 5.5 | Dry the crude peptide pellet under vacuum. | - | - |
| 5.6 | Purify the crude peptide by reverse-phase HPLC (RP-HPLC). | ACN/Water/TFA | Gradient |
| 5.7 | Collect and pool the fractions containing the pure peptide. | - | - |
| 5.8 | Lyophilize the pooled fractions to obtain the final product. | - | - |
Visualizations
Solid-Phase Peptide Synthesis Workflow
Caption: Workflow for the solid-phase synthesis of this compound.
Fmoc Deprotection and Coupling Cycle
Caption: The iterative cycle of deprotection and coupling in SPPS.
References
Application Note: High-Purity Purification of H-Gly-Gly-Lys-OH via Reversed-Phase HPLC
Abstract
This application note details a robust and efficient method for the purification of the hydrophilic tripeptide H-Gly-Gly-Lys-OH using reversed-phase high-performance liquid chromatography (RP-HPLC). High-purity peptides are essential for accurate and reproducible results in research, drug discovery, and diagnostic applications. The described protocol employs a C18 stationary phase with a water/acetonitrile mobile phase gradient and trifluoroacetic acid (TFA) as an ion-pairing agent to achieve excellent separation and yield of the target peptide from synthetic impurities. This methodology is specifically tailored for researchers, scientists, and professionals in the field of drug development engaged in peptide synthesis and purification.
Introduction
This compound is a tripeptide composed of two glycine (B1666218) residues and one lysine (B10760008) residue. Following solid-phase peptide synthesis (SPPS), the crude product typically contains the desired peptide along with a variety of impurities, including truncated and deletion sequences, as well as byproducts from the cleavage of protecting groups.[1][2] Reversed-phase HPLC is the industry-standard and most effective technique for the purification of synthetic peptides, offering high resolution and recovery.[3][4][5][6][7] This method separates molecules based on their hydrophobicity.[8]
In RP-HPLC, a nonpolar stationary phase, such as C18-modified silica, is used in conjunction with a polar mobile phase.[9][10] A gradient of increasing organic solvent, typically acetonitrile, is employed to elute the bound components from the column.[3][8][11] More hydrophobic molecules exhibit stronger interactions with the stationary phase and thus have longer retention times.[12] Due to the hydrophilic nature of this compound, attributed to its amino acid composition, careful optimization of the HPLC method is crucial for achieving adequate retention and separation.[13] The use of an ion-pairing agent like trifluoroacetic acid (TFA) is critical as it forms ion pairs with the peptide, enhancing its hydrophobicity and improving peak shape and retention on the C18 column.[1][3][9][14]
Experimental Workflow
The overall workflow for the purification of this compound is depicted in the following diagram. This process begins with the preparation of the crude peptide sample and culminates in the isolation of a highly pure, lyophilized product.
Caption: Workflow for the HPLC Purification of this compound.
Materials and Methods
Equipment and Materials
| Item | Specification |
| HPLC System | Preparative HPLC system with gradient capability and UV detector |
| Column | C18 Reversed-Phase Column (e.g., 10 µm, 300 Å, 21.2 x 250 mm) |
| Solvents | Acetonitrile (HPLC grade), Water (Ultrapure, 18.2 MΩ·cm) |
| Reagents | Trifluoroacetic Acid (TFA), HPLC grade |
| Glassware | Vials, beakers, graduated cylinders |
| Filtration | 0.22 µm syringe filters |
| Lyophilizer | Laboratory-grade freeze-dryer |
Mobile Phase Preparation
-
Mobile Phase A (Aqueous): 0.1% (v/v) TFA in ultrapure water. To prepare 1 L, add 1 mL of TFA to 999 mL of water.
-
Mobile Phase B (Organic): 0.1% (v/v) TFA in acetonitrile. To prepare 1 L, add 1 mL of TFA to 999 mL of acetonitrile.
Both mobile phases should be degassed for at least 15 minutes using sonication or vacuum filtration before use.
Sample Preparation
-
Dissolve the crude this compound peptide in Mobile Phase A to a concentration of approximately 10-20 mg/mL.[2]
-
Ensure the peptide is fully dissolved. If solubility is an issue, a minimal amount of Mobile Phase B can be added.
-
Filter the sample solution through a 0.22 µm or 0.45 µm syringe filter to remove any particulate matter before injection.[10]
Experimental Protocols
Protocol 1: Analytical HPLC Method Development
Before proceeding to preparative purification, it is essential to develop an analytical method to determine the retention time of the target peptide and the impurity profile.
-
Column Equilibration: Equilibrate an analytical C18 column (e.g., 5 µm, 300 Å, 4.6 x 250 mm) with 95% Mobile Phase A and 5% Mobile Phase B for at least 10-15 column volumes.
-
Injection: Inject a small volume (10-20 µL) of the prepared crude sample.[14]
-
Gradient Elution: Apply a linear gradient from 5% to 50% Mobile Phase B over 30 minutes. This broad gradient will help in identifying the elution position of the peptide.
-
Detection: Monitor the elution profile at 220 nm.[14]
-
Optimization: Based on the initial chromatogram, optimize the gradient to achieve better resolution between the target peptide and its closest eluting impurities. A shallower gradient around the elution point of the target peptide is recommended.[11]
Protocol 2: Preparative HPLC Purification
-
Column Equilibration: Equilibrate the preparative C18 column with the initial conditions of the optimized gradient from Protocol 1.
-
Sample Loading: Load the filtered crude peptide solution onto the column. The loading amount will depend on the column dimensions and the complexity of the crude mixture.
-
Gradient Elution: Apply the optimized gradient from the analytical method, adjusting the flow rate for the preparative column.
-
Fraction Collection: Collect fractions of the eluate as the main peak corresponding to this compound is detected.
-
Purity Analysis: Analyze the purity of each collected fraction using the optimized analytical HPLC method (Protocol 1).
-
Pooling and Lyophilization: Combine all fractions that meet the desired purity level (e.g., ≥95%). Freeze the pooled fractions at -80°C until completely solid and then lyophilize under high vacuum to obtain the purified peptide as a white, fluffy powder.[2]
-
Storage: Store the lyophilized peptide at -20°C or lower.
Results and Data Presentation
The following tables summarize the optimized HPLC parameters for both analytical and preparative scale purification of this compound.
Table 1: Optimized Analytical HPLC Parameters
| Parameter | Value |
| Column | C18, 5 µm, 300 Å, 4.6 x 250 mm |
| Mobile Phase A | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 220 nm |
| Injection Volume | 20 µL |
| Column Temperature | Ambient |
| Gradient | Time (min) |
| 0 | |
| 25 | |
| 27 | |
| 30 | |
| 32 | |
| 35 |
Table 2: Optimized Preparative HPLC Parameters
| Parameter | Value |
| Column | C18, 10 µm, 300 Å, 21.2 x 250 mm |
| Mobile Phase A | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile |
| Flow Rate | 20 mL/min |
| Detection Wavelength | 220 nm |
| Sample Loading | Up to 200 mg of crude peptide |
| Column Temperature | Ambient |
| Gradient | Time (min) |
| 0 | |
| 25 | |
| 27 | |
| 30 | |
| 32 | |
| 35 |
Conclusion
The RP-HPLC method detailed in this application note provides a reliable and efficient strategy for the purification of this compound from a crude synthetic mixture.[2] By employing a C18 wide-pore column and an optimized water/acetonitrile gradient with TFA as an ion-pairing agent, it is possible to achieve high purity (>95%), which is essential for subsequent scientific applications. The systematic approach of analytical method development followed by preparative scale-up ensures optimal resolution and yield.
References
- 1. agilent.com [agilent.com]
- 2. benchchem.com [benchchem.com]
- 3. Purification of naturally occurring peptides by reversed-phase HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pharmtech.com [pharmtech.com]
- 6. hplc.eu [hplc.eu]
- 7. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mechanisms of HPLC in Peptide Purity Analysis | MtoZ Biolabs [mtoz-biolabs.com]
- 9. tools.thermofisher.com [tools.thermofisher.com]
- 10. Workflow of HPLC in Peptide Purity Analysis | MtoZ Biolabs [mtoz-biolabs.com]
- 11. HPLC Tech Tip: Approach to Peptide Analysis | Phenomenex [phenomenex.com]
- 12. waters.com [waters.com]
- 13. H-Gly-Lys-OH peptide [novoprolabs.com]
- 14. benchchem.com [benchchem.com]
Application Note: Comprehensive NMR Analysis for the Structural Elucidation of H-Gly-Gly-Lys-OH
Audience: Researchers, scientists, and drug development professionals.
Introduction
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for the unambiguous structural elucidation of peptides. This application note provides a detailed protocol and data interpretation guide for the analysis of the tripeptide H-Gly-Gly-Lys-OH. By employing a suite of one-dimensional (1D) and two-dimensional (2D) NMR experiments, including ¹H, ¹³C, COSY, HSQC, and HMBC, a complete assignment of all proton and carbon signals can be achieved, confirming the peptide's primary structure and providing insights into its solution-state conformation.
Molecular Structure
The structure of this compound consists of two glycine (B1666218) residues and one lysine (B10760008) residue linked by peptide bonds. The lysine side chain provides additional spin systems to be resolved.
Data Presentation
The expected chemical shifts for this compound are summarized in the tables below. These values are based on typical chemical shifts of amino acid residues in small peptides and may vary slightly depending on experimental conditions such as solvent, pH, and temperature.
Table 1: Predicted ¹H NMR Chemical Shifts (ppm)
| Residue | Hα | Hβ | Hγ | Hδ | Hε | NH (amide) | NH₂ (Lys side chain) |
| Gly¹ | ~3.8 | - | - | - | - | ~8.3 | - |
| Gly² | ~3.9 | - | - | - | - | ~8.1 | - |
| Lys³ | ~4.2 | ~1.8, ~1.7 | ~1.5 | ~1.6 | ~2.9 | ~8.0 | ~7.5 |
Table 2: Predicted ¹³C NMR Chemical Shifts (ppm)
| Residue | Cα | Cβ | Cγ | Cδ | Cε | C=O |
| Gly¹ | ~43 | - | - | - | - | ~172 |
| Gly² | ~43 | - | - | - | - | ~173 |
| Lys³ | ~55 | ~31 | ~23 | ~27 | ~40 | ~175 |
Experimental Protocols
1. Sample Preparation
-
Dissolve the Sample: Weigh 5-10 mg of this compound and dissolve it in 0.5-0.6 mL of a suitable deuterated solvent (e.g., D₂O or a mixture like H₂O/D₂O 9:1 to observe exchangeable protons).
-
Adjust pH: If necessary, adjust the pH of the solution to a desired value using small amounts of DCl or NaOD. The chemical shifts of ionizable groups are pH-dependent.
-
Transfer to NMR Tube: Transfer the solution to a standard 5 mm NMR tube.
-
Add Internal Standard (Optional): For precise chemical shift referencing, a small amount of an internal standard such as DSS or TSP can be added.
2. NMR Data Acquisition
All spectra should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a suitable probe.
-
¹H NMR:
-
Pulse Program: A standard single-pulse experiment (e.g., zg30).
-
Spectral Width: 12-16 ppm.
-
Number of Scans: 16-64, depending on sample concentration.
-
Relaxation Delay: 1-2 seconds.
-
Solvent Suppression: If in H₂O/D₂O, use a solvent suppression technique like presaturation or WATERGATE.
-
-
¹³C NMR:
-
Pulse Program: A standard proton-decoupled carbon experiment (e.g., zgpg30).
-
Spectral Width: 200-220 ppm.
-
Number of Scans: 1024 or more, as ¹³C has low natural abundance.
-
Relaxation Delay: 2 seconds.
-
-
COSY (Correlation Spectroscopy):
-
Purpose: To identify scalar-coupled protons (typically through 2-3 bonds). This is crucial for identifying adjacent protons within a spin system, such as the side chain of lysine.
-
Pulse Program: A standard COSY experiment (e.g., cosygpppqf).
-
Spectral Width: 12-16 ppm in both dimensions.
-
Data Points: 2048 in F2 and 256-512 in F1.
-
Number of Scans: 4-8 per increment.
-
-
HSQC (Heteronuclear Single Quantum Coherence):
-
Purpose: To identify direct one-bond correlations between protons and their attached carbons.[1][2][3] This experiment is highly sensitive and excellent for assigning Cα-Hα, Cβ-Hβ, etc. pairs.[1][2][3]
-
Pulse Program: An edited HSQC with gradient selection (e.g., hsqcedetgpsisp2.3). This will differentiate CH/CH₃ from CH₂ signals.
-
Spectral Width: ~12 ppm in F2 (¹H) and ~180 ppm in F1 (¹³C).
-
Number of Scans: 4-16 per increment.
-
-
HMBC (Heteronuclear Multiple Bond Correlation):
-
Purpose: To identify long-range (2-3 bond) correlations between protons and carbons.[2] This is essential for sequencing the peptide by observing correlations between an amide proton and the preceding Cα, and between an Hα and the carbonyl carbon of its own and the preceding residue.
-
Pulse Program: A gradient-selected HMBC (e.g., hmbcgplpndqf).
-
Spectral Width: ~12 ppm in F2 (¹H) and ~200 ppm in F1 (¹³C).
-
Long-Range Coupling Delay: Optimized for J-couplings of 4-8 Hz.
-
Number of Scans: 16-64 per increment.
-
3. Data Processing and Analysis
-
Fourier Transform: Apply Fourier transformation to the acquired data in all dimensions.
-
Phase Correction: Manually or automatically correct the phase of the spectra.
-
Baseline Correction: Apply a baseline correction to obtain a flat baseline.
-
Referencing: Reference the spectra to the internal standard or the residual solvent peak.
-
Peak Picking and Integration: Identify and integrate all peaks in the 1D ¹H spectrum.
-
2D Analysis:
-
COSY: Identify cross-peaks to trace out the spin systems of each residue. For example, trace the correlations from Hα to Hβ, Hγ, Hδ, and Hε in the lysine side chain.
-
HSQC: Assign each proton to its directly attached carbon. The glycine Hα protons will correlate to the glycine Cα carbons.
-
HMBC: Use the long-range correlations to link the amino acid residues. Key correlations to look for are from the amide proton of Gly² to the carbonyl carbon of Gly¹ and from the amide proton of Lys³ to the carbonyl carbon of Gly².
-
Mandatory Visualization
Caption: Workflow for the NMR analysis of this compound.
References
Application Notes: The Multifaceted Roles of GHK-Cu in Cell Culture Studies
Introduction
The tripeptide Glycyl-L-Histidyl-L-Lysine (GHK), particularly in its copper-complexed form (GHK-Cu), is a small, naturally occurring peptide with a wide range of biological effects. Initially isolated from human plasma, its concentration has been observed to decline with age, correlating with a diminished capacity for tissue regeneration.[1][2] In cell culture applications, GHK-Cu is a valuable tool for researchers in fields such as dermatology, tissue engineering, and drug development due to its profound influence on cellular processes like proliferation, differentiation, and extracellular matrix (ECM) remodeling.[1][3]
Mechanism of Action
GHK-Cu's primary mechanism involves the modulation of copper ion bioavailability and delivery to cells.[4] Copper is an essential cofactor for numerous enzymes involved in critical cellular functions, including antioxidant defense (e.g., superoxide (B77818) dismutase) and ECM synthesis (e.g., lysyl oxidase).[4] Beyond its role in copper transport, GHK has been shown to directly interact with cell surface receptors and influence multiple signaling pathways.[3][5] It can modulate the expression of a large number of genes, effectively resetting cellular function towards a regenerative state.[6][7][8]
Key Biological Effects in Cell Culture:
-
Stimulation of Extracellular Matrix Synthesis: GHK-Cu is a potent stimulator of collagen and glycosaminoglycan synthesis in fibroblasts.[1][2] It has been shown to increase the production of collagen, elastin, and proteoglycans, which are crucial components of the ECM.[3][7]
-
Wound Healing and Tissue Regeneration: GHK-Cu promotes wound healing by attracting immune and endothelial cells to the site of injury.[1] It accelerates the formation of new blood vessels (angiogenesis) and stimulates the proliferation of fibroblasts and keratinocytes.[1][9]
-
Anti-Inflammatory Properties: The peptide exhibits anti-inflammatory effects by downregulating pro-inflammatory cytokines such as TNF-alpha and IL-6.[1][10]
-
Antioxidant Activity: GHK-Cu can upregulate antioxidant enzymes, helping to protect cells from oxidative stress and damage caused by free radicals.[4][7]
-
Gene Regulation: Studies have demonstrated that GHK can modulate the expression of thousands of human genes, often reversing the gene expression signature of diseased states towards a healthier profile.[1][6][11]
Quantitative Data Summary
The following tables summarize quantitative data from various studies on the effects of GHK-Cu in cell culture.
Table 1: Effective Concentrations of GHK-Cu in Cell Culture
| Cell Type | Effective Concentration Range | Observed Effect |
| Human Dermal Fibroblasts | 1 - 10 nM | Stimulation of collagen and glycosaminoglycan synthesis.[1] |
| Human Dermal Fibroblasts | 1 nM | Modulation of TGF-β1 secretion.[12] |
| Various Human Cancer Lines | 1 - 10 nM | Reactivation of apoptosis and inhibition of cell growth.[1] |
| Human COPD Fibroblasts | 10 nM | Restoration of collagen contraction and restructuring abilities.[7] |
Table 2: Effects of GHK-Cu on Gene Expression
| Gene Category | Regulation | Specific Genes/Molecules Affected | Cell Type/Model |
| ECM Components | Upregulated | Collagen, Elastin, Glycosaminoglycans, Decorin.[1][7] | Human Dermal Fibroblasts |
| Growth Factors | Upregulated | Vascular Endothelial Growth Factor (VEGF), Nerve Growth Factor (NGF).[13] | Mesenchymal Stem Cells, Nerve Stubs in Collagen |
| Metalloproteinases | Modulated | MMP-1, MMP-2 (upregulated at 0.01 nM).[7] | Human Dermal Fibroblasts |
| TIMPs | Upregulated | TIMP-1, TIMP-2.[1] | Human Dermal Fibroblasts |
| Pro-inflammatory Cytokines | Downregulated | TNF-alpha, IL-6.[1][10] | Human Dermal Fibroblasts |
| DNA Repair Genes | Upregulated | 47 genes upregulated, 5 downregulated.[11] | Connectivity Map Data |
Experimental Protocols
Protocol 1: General Cell Culture Treatment with GHK-Cu
-
Reconstitution: Reconstitute lyophilized GHK-Cu powder in sterile, nuclease-free water or an appropriate buffer (e.g., PBS) to create a stock solution (e.g., 1 mM).[14] For cell culture, further dilute the stock solution in the desired cell culture medium to the final working concentration (typically in the nanomolar range).[1]
-
Cell Seeding: Plate cells at the desired density in appropriate culture vessels and allow them to adhere and stabilize for 24 hours.
-
Treatment: Remove the existing medium and replace it with the culture medium containing the desired concentration of GHK-Cu. A vehicle control (medium with the same concentration of the solvent used for GHK-Cu reconstitution) should be included.
-
Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) under standard cell culture conditions (e.g., 37°C, 5% CO2).
-
Analysis: Following incubation, cells can be harvested for various downstream analyses, such as proliferation assays, gene expression analysis (qPCR, microarray), protein analysis (Western blot, ELISA), or functional assays.
Protocol 2: In Vitro Wound Healing (Scratch) Assay
-
Cell Seeding: Plate cells (e.g., fibroblasts or keratinocytes) in a culture dish or plate and grow them to a confluent monolayer.
-
Creating the "Wound": Use a sterile pipette tip or a specialized scratch assay tool to create a uniform, cell-free gap in the monolayer.
-
Treatment: Gently wash the cells with PBS to remove dislodged cells and then add a fresh culture medium containing GHK-Cu at the desired concentration. Include a control group with a medium alone.
-
Image Acquisition: Capture images of the scratch at time zero and at subsequent time points (e.g., 12, 24, 48 hours) using a microscope with a camera.
-
Analysis: Measure the width of the scratch at different points for each time point and treatment condition. The rate of wound closure can be calculated and compared between the GHK-Cu treated and control groups to assess cell migration.
Signaling Pathways and Workflows
References
- 1. GHK Peptide as a Natural Modulator of Multiple Cellular Pathways in Skin Regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Copper peptide GHK-Cu - Wikipedia [en.wikipedia.org]
- 3. What Is GHK and Copper Peptide - Creative Peptides [creative-peptides.com]
- 4. polarispeptides.com [polarispeptides.com]
- 5. peptideslabuk.com [peptideslabuk.com]
- 6. GHK Peptide as a Natural Modulator of Multiple Cellular Pathways in Skin Regeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Regenerative and Protective Actions of the GHK-Cu Peptide in the Light of the New Gene Data - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. swolverine.com [swolverine.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. neoplasiaresearch.com [neoplasiaresearch.com]
- 12. ptfarm.pl [ptfarm.pl]
- 13. The Human Tripeptide GHK-Cu in Prevention of Oxidative Stress and Degenerative Conditions of Aging: Implications for Cognitive Health - PMC [pmc.ncbi.nlm.nih.gov]
- 14. chemaesthetic.info [chemaesthetic.info]
Application Notes: The Tripeptide H-Gly-Gly-Lys-OH as a Versatile Linker in Bioconjugation
Introduction
In the rapidly advancing fields of biotherapeutics and diagnostics, the covalent linkage of molecules—a process known as bioconjugation—is a foundational technology. The linker molecule, which bridges the biological macromolecule (e.g., an antibody) and a functional moiety (e.g., a cytotoxic drug, a fluorescent probe), is a critical determinant of the final conjugate's stability, efficacy, and pharmacokinetic properties. The tripeptide H-Gly-Gly-Lys-OH (GGL) has emerged as a valuable and versatile linker scaffold. Its structure, comprising two glycine (B1666218) residues and one lysine (B10760008) residue, offers a unique combination of flexibility, hydrophilicity, and a specific site for conjugation.
The glycine residues (Gly) are small and non-polar, providing the linker with significant conformational flexibility.[1][2] This flexibility can be crucial for allowing the conjugated payload and the biomolecule to function without steric hindrance.[2][3] The terminal lysine (Lys) residue presents a primary ε-amine group, a highly accessible and nucleophilic site for conjugation with a wide array of electrophilic reagents, most commonly N-hydroxysuccinimide (NHS) esters.[][5] This makes the GGL linker a straightforward component to integrate into established bioconjugation workflows.
These application notes provide a comprehensive overview of the use of the this compound linker, including its applications in creating antibody-drug conjugates (ADCs), protocols for its use, and a summary of relevant performance data.
Key Applications
The this compound linker is primarily utilized in applications requiring a stable, flexible, and hydrophilic spacer between a biomolecule and a payload.
-
Antibody-Drug Conjugates (ADCs): Peptide linkers are integral to the design of ADCs.[1] The GGL sequence can be incorporated into more complex, cleavable linker systems. For instance, it can serve as a spacer adjacent to an enzyme-cleavable motif (like Val-Cit). The lysine residue provides a convenient handle to attach the cytotoxic payload before the entire linker-drug construct is conjugated to an antibody. Its hydrophilic nature can help mitigate aggregation issues often seen with hydrophobic drugs.[2]
-
Protein Labeling and Diagnostics: The lysine side chain is a common target for attaching fluorescent dyes, biotin, or other reporter molecules to proteins for use in applications like immunofluorescence, immunohistochemistry, and ELISAs.[][] By using a GGL-derivatized reporter molecule, a flexible spacer is introduced, which can enhance the accessibility of the reporter and improve signal detection.
-
Drug Delivery Systems: Beyond ADCs, the GGL linker can be used to connect therapeutic agents to various targeting ligands, such as peptides or small molecules, to enhance drug delivery to specific cells or tissues.[]
-
Synthesis of Complex Bioconjugates: The GGL peptide can be synthesized on a solid support, and the lysine's ε-amino group can be selectively deprotected to allow for the attachment of a payload. The peptide can then be elongated or conjugated to a larger biomolecule, making it a useful building block in multi-step bioconjugation strategies.[7]
Quantitative Data Summary
While specific, direct quantitative performance data for the this compound linker is not extensively detailed in the literature, we can infer its expected performance based on the properties of its constituent amino acids and data from similar peptide linkers used in ADCs. The following table summarizes key metrics relevant to linker performance in the context of an ADC.
| Parameter | Typical Value / Range | Significance in Bioconjugation | Reference / Context |
| Drug-to-Antibody Ratio (DAR) | 2 - 8 | The number of drug molecules per antibody. Lysine-based conjugation often results in a heterogeneous mixture of species (e.g., average DAR of 3.5 for T-DM1). Site-specific methods aim for a controlled DAR (e.g., 2 or 4). | [8] |
| Conjugation Yield | Variable (50-90%) | Efficiency of the chemical reaction linking the payload to the biomolecule. Dependent on reaction conditions (pH, temp, stoichiometry). | General Bioconjugation Principles |
| Plasma Stability | High (>90% after 7 days) | Critical for preventing premature drug release in circulation, which causes off-target toxicity. Non-cleavable linkers and stable peptide sequences (e.g., tetrapeptides) exhibit high stability. | [8][9] |
| In Vivo Efficacy | Payload Dependent | The linker must allow for efficient release of the active payload inside the target cell. Peptide linkers can be designed for cleavage by lysosomal enzymes like Cathepsin B. | [10] |
| Aggregation | Low (<5%) | Hydrophilic linkers can reduce the tendency of ADCs with hydrophobic payloads to aggregate. Glucuronide linkers have shown lower aggregation (<5%) compared to some dipeptide-linked conjugates (up to 80%). | [8] |
Experimental Protocols & Methodologies
Protocol 1: Two-Step Conjugation of a Payload to an Antibody via GGL Linker
This protocol describes a common workflow where a payload containing a carboxylic acid is first activated and coupled to the lysine side chain of this compound. The resulting GGL-payload is then activated and conjugated to an antibody.
Workflow Visualization
Caption: A two-step workflow for creating an Antibody-Drug Conjugate (ADC).
Materials:
-
Payload with a carboxylic acid group
-
This compound peptide
-
N-hydroxysuccinimide (NHS)
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
Anhydrous Dimethylformamide (DMF)
-
Antibody (e.g., Trastuzumab) in a suitable buffer (e.g., PBS, pH 7.4)
-
Reaction buffers: Amine-free buffers like PBS or HEPES.
-
Quenching solution: (e.g., 1 M Tris or Glycine)
-
Purification system: Size exclusion chromatography (SEC) or dialysis cassettes.
Methodology:
Part A: Synthesis of Payload-GGL Conjugate
-
Payload Activation:
-
Dissolve the payload-COOH (1 eq.), NHS (1.2 eq.), and EDC (1.2 eq.) in anhydrous DMF.
-
Stir the reaction at room temperature for 1-4 hours to form the Payload-NHS ester. Monitor by TLC or LC-MS.
-
-
Conjugation to GGL Linker:
-
Dissolve this compound (1.5 eq.) in DMF with a small amount of a non-nucleophilic base like Diisopropylethylamine (DIPEA) to deprotonate the amine.
-
Add the activated Payload-NHS solution dropwise to the GGL solution.
-
Stir the reaction overnight at room temperature.
-
Purify the resulting Payload-GGL conjugate using reverse-phase HPLC. Lyophilize the pure fractions.
-
Part B: Conjugation of Payload-GGL to Antibody
-
Antibody Preparation:
-
Prepare the antibody solution at a concentration of 2-10 mg/mL in an amine-free buffer (e.g., PBS, pH 7.4-8.0).
-
-
Payload-GGL Activation:
-
Activate the terminal carboxylic acid of the purified Payload-GGL (from Part A) using NHS/EDC as described in Step A1. Use a 5-10 fold molar excess of activated linker relative to the antibody.
-
-
Antibody Conjugation Reaction:
-
Slowly add the activated Payload-GGL-NHS ester (dissolved in a small amount of a water-miscible solvent like DMSO) to the antibody solution.
-
Incubate the reaction for 2-4 hours at room temperature or 4°C with gentle mixing.
-
-
Quenching and Purification:
-
Stop the reaction by adding a quenching reagent (e.g., Tris buffer to a final concentration of 50 mM) to consume any unreacted NHS ester.
-
Remove the unreacted linker-payload and byproducts by purifying the ADC using size exclusion chromatography (SEC) or dialysis against PBS.
-
-
Characterization:
-
Determine the Drug-to-Antibody Ratio (DAR) using Hydrophobic Interaction Chromatography (HIC) or UV-Vis spectroscopy.
-
Assess aggregation using SEC.
-
Confirm conjugate integrity using SDS-PAGE.
-
Protocol 2: Site-Specific Enzymatic Conjugation using a GGL-Payload
This protocol outlines a conceptual workflow for a more advanced, site-specific conjugation using an enzyme like Sortase A. This method provides a homogeneous product with a precise DAR. Sortase A recognizes a specific peptide tag (e.g., LPETG) engineered onto the antibody and ligates it to a payload bearing an N-terminal glycine.[8] The GGL sequence is ideal here as it naturally provides the required N-terminal glycine.
Enzymatic Ligation Visualization
Caption: Sortase A-mediated ligation for site-specific ADC synthesis.
Methodology:
-
Prepare Reactants:
-
Synthesize the Payload-Lys-Gly-Gly-OH construct (note the reversed order for N-terminal Gly).
-
Express and purify an antibody engineered with a C-terminal LPETG tag.
-
Prepare Sortase A enzyme.
-
-
Ligation Reaction:
-
Combine the tagged antibody (1 eq.), the GGL-payload (10-20 eq.), and Sortase A (0.5-1 eq.) in a reaction buffer (e.g., 50 mM Tris, 150 mM NaCl, 10 mM CaCl₂, pH 7.5).
-
Incubate the mixture for 2-6 hours at a suitable temperature (e.g., 25°C).
-
-
Purification and Analysis:
-
Purify the resulting ADC using affinity chromatography (e.g., Protein A) to remove the enzyme and excess payload, followed by SEC to remove aggregates.
-
Analyze the final product for DAR (which should be homogeneous, e.g., DAR=2 for a heavy-chain tagged mAb), purity, and aggregation as described in Protocol 1.
-
Signaling Pathways and Logical Relationships
The primary role of the GGL linker is structural, connecting two moieties. However, in the context of an ADC, it is part of a system designed to interact with cellular pathways.
ADC Internalization and Payload Release
Caption: Mechanism of action for an ADC utilizing a cleavable linker.
This diagram illustrates that the linker's role is to remain stable in circulation and then, following internalization of the ADC into a target cancer cell, to facilitate the release of the cytotoxic payload within the lysosome. The complete degradation of the antibody and cleavage of the linker releases the drug, which then acts on its intracellular target to induce apoptosis.[10]
References
- 1. Peptide Linkers - Creative Peptides [creative-peptides.com]
- 2. Fusion Protein Linkers: Property, Design and Functionality - PMC [pmc.ncbi.nlm.nih.gov]
- 3. polyplus-sartorius.com [polyplus-sartorius.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 7. lebrilla.faculty.ucdavis.edu [lebrilla.faculty.ucdavis.edu]
- 8. Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. An Introduction to Linkers in Antibody-Drug Conjugates (ADCs) | AxisPharm [axispharm.com]
- 10. purepeg.com [purepeg.com]
Application Note: Serum Stability Assessment of H-Gly-Gly-Lys-OH
References
- 1. Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Serum stability of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. How to Detect the Concentration of Peptide Drugs in Serum Using HPLC | MtoZ Biolabs [mtoz-biolabs.com]
- 7. The development and optimisation of an HPLC-based in vitro serum stability assay for a calcitonin gene-related peptide receptor antagonist peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. research.ed.ac.uk [research.ed.ac.uk]
- 9. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
H-Gly-Gly-Lys-OH solubility issues and solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the tripeptide H-Gly-Gly-Lys-OH.
Frequently Asked Questions (FAQs)
Q1: What are the basic physicochemical properties of this compound?
A1: this compound is a synthetic tripeptide. Its fundamental properties are summarized below.
| Property | Value |
| Molecular Formula | C₈H₁₇N₃O₃ |
| Molecular Weight | 203.24 g/mol |
| CAS Number | 997-62-6 |
| Appearance | Typically a white lyophilized powder |
| Key Structural Features | Two glycine (B1666218) residues and one lysine (B10760008) residue |
Q2: My lyophilized this compound powder won't dissolve in water or PBS. Why is this happening and what should I do?
A2: this compound is generally considered to be a hydrophilic peptide due to the presence of the charged lysine residue and the peptide backbone.[1] However, solubility issues can still arise due to several factors, including peptide concentration, the presence of counterions (like TFA), and potential aggregation.
If you are experiencing solubility issues, consider the following troubleshooting steps:
-
Assess the Peptide's Net Charge: Based on its amino acid composition (two neutral glycines and one basic lysine), this compound has a net positive charge at neutral or acidic pH.[2]
-
Start with Sterile, Deionized Water: For short peptides, especially those with charged residues, sterile water is the recommended starting solvent.[3][4]
-
Use a Dilute Acidic Solution: Since the peptide is basic, dissolving it in a dilute acidic solution can improve solubility.[2] Try 10% aqueous acetic acid or 0.1% aqueous trifluoroacetic acid (TFA).[2]
-
Employ Sonication: Brief sonication in a water bath can help to break up peptide aggregates and facilitate dissolution.[2]
-
Consider an Organic Co-solvent: For highly concentrated solutions or persistent insolubility, dissolving the peptide in a small amount of an organic solvent like dimethyl sulfoxide (B87167) (DMSO) first, followed by a stepwise addition of the aqueous buffer, can be effective.[4][5]
Q3: I dissolved my this compound in DMSO, but it precipitated when I added my aqueous buffer. What should I do?
A3: This is a common issue caused by the rapid change in solvent polarity. To avoid this:
-
Ensure the peptide is fully dissolved in the initial organic solvent before adding any aqueous buffer.
-
Add the aqueous buffer very slowly while continuously vortexing or mixing. This gradual change in polarity helps keep the peptide in solution.
-
If precipitation still occurs, you may be exceeding the peptide's solubility limit at that final concentration. Consider preparing a more dilute solution.
Q4: What is the role of Trifluoroacetic Acid (TFA) in my this compound sample?
A4: TFA is a common counterion remaining from the high-performance liquid chromatography (HPLC) purification process of synthetic peptides.[6] The presence of TFA can affect the net weight of the peptide but generally enhances the solubility of peptides in aqueous solutions.[6] For most standard in vitro assays, residual TFA levels do not interfere with the experiment.[6]
Q5: How should I store my this compound, both as a powder and in solution?
A5: Proper storage is crucial for maintaining the peptide's stability.
-
Lyophilized Powder: Store at -20°C or -80°C for long-term stability.
-
In Solution: Aliquot the peptide solution into single-use volumes to avoid repeated freeze-thaw cycles. Store these aliquots at -20°C for short-term storage (up to a few weeks) or at -80°C for longer-term storage.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Lyophilized powder is difficult to dissolve in water or neutral buffer (e.g., PBS). | The peptide may have formed aggregates, or the concentration may be too high for the chosen solvent. | 1. Attempt to dissolve in a small amount of 10% acetic acid or 0.1% TFA. 2. Use sonication to aid dissolution. 3. As a last resort, dissolve in a minimal amount of DMSO and then slowly dilute with your aqueous buffer while vortexing. |
| Solution is cloudy or contains visible particles. | The peptide is not fully dissolved and may exist as a suspension or has aggregated. | 1. Vortex the solution thoroughly. 2. Briefly sonicate the tube in a cool water bath. 3. If cloudiness persists, the solubility limit may have been reached. Consider preparing a more dilute solution. |
| Peptide dissolves in an organic solvent but precipitates upon addition of aqueous buffer. | The rapid change in solvent polarity is causing the peptide to "crash out" of the solution. | 1. Ensure the peptide is completely dissolved in the organic solvent first. 2. Add the aqueous buffer very slowly while continuously mixing. 3. The final concentration may be too high for the mixed solvent system; try preparing a more dilute solution. |
Experimental Protocols
Protocol 1: General Procedure for Reconstituting Lyophilized this compound
-
Equilibrate the Vial: Before opening, allow the vial of lyophilized peptide to warm to room temperature to prevent condensation.
-
Initial Solvent Addition: Based on the peptide's hydrophilic and basic nature, add the appropriate volume of sterile, deionized water to the vial to achieve the desired concentration.
-
Dissolution: Gently vortex the vial to dissolve the peptide. If the peptide does not fully dissolve, proceed to the troubleshooting steps outlined in the FAQ and Troubleshooting Guide.
-
Storage: Once fully dissolved, aliquot the solution into single-use tubes and store at -20°C or -80°C.
Visualizations
Caption: General workflow for troubleshooting peptide solubility issues.
Caption: Hypothetical signaling pathway involving a generic tripeptide.
References
- 1. H-Gly-Lys-OH peptide [novoprolabs.com]
- 2. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 3. jpt.com [jpt.com]
- 4. genscript.com [genscript.com]
- 5. wolfson.huji.ac.il [wolfson.huji.ac.il]
- 6. Sequence-based prediction of the intrinsic solubility of peptides containing non-natural amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Cleavage of H-Gly-Gly-Lys-OH from Resin
This technical support center provides researchers, scientists, and drug development professionals with targeted troubleshooting guides and frequently asked questions to optimize the cleavage of H-Gly-Gly-Lys-OH from solid-phase synthesis resins.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle for cleaving this compound from a resin?
The standard method for cleaving peptides from a solid support and removing acid-labile side-chain protecting groups is acidolysis.[1] This process involves treating the peptide-resin with a strong acid, most commonly Trifluoroacetic Acid (TFA), which breaks the bond anchoring the peptide to the resin and removes protecting groups like the tert-butyloxycarbonyl (Boc) group from the lysine (B10760008) side chain.[1][2]
Q2: Why is a "cleavage cocktail" used instead of pure TFA?
During cleavage, highly reactive cationic species (e.g., t-butyl cations from Boc groups) are generated from the protecting groups and the resin linker.[1][3] These can cause unwanted side reactions by modifying the peptide.[3] Scavengers are added to the TFA to "trap" these reactive molecules, preventing side-product formation.[1][2]
Q3: What is the recommended standard cleavage cocktail for this compound?
For a simple peptide like this compound without highly sensitive residues like Tryptophan, Cysteine, or Methionine, a standard and highly effective cleavage cocktail is a mixture of TFA, Triisopropylsilane (TIS), and water.[2][3] TIS acts as a scavenger for the generated cations, and water aids in peptide solubility and also serves as a scavenger.[2]
Q4: How long should the cleavage reaction be performed?
For most standard resins like Wang or Rink Amide, a cleavage time of 2-3 hours at room temperature is generally sufficient.[2] However, the optimal time can depend on the specific resin and the efficiency of the deprotection. A small-scale test cleavage is recommended to determine the ideal duration for your specific conditions.[3]
Q5: What are the critical preparation steps before starting the cleavage process?
Before cleavage, the peptide-resin must be thoroughly washed to remove any residual reagents from the synthesis, particularly dimethylformamide (DMF), which can inhibit the acidic cleavage reaction.[3][4] The resin should be washed with a solvent like Dichloromethane (DCM) and then dried completely under a high vacuum for several hours or overnight.[5][6]
Troubleshooting Guide
Problem: Low or No Peptide Yield
Q: After cleavage and precipitation, I have a very low yield of my this compound peptide. What are the likely causes and how can I fix this?
A: Low peptide yield is a common issue that can stem from several factors related to the cleavage or workup process. The table below outlines the most frequent causes and their solutions.
| Symptom | Possible Cause | Recommended Action |
| Low Peptide Yield | Incomplete Cleavage: Residual DMF from synthesis is inhibiting the TFA reaction.[3][4] | Ensure the resin is thoroughly washed with DCM and dried under vacuum before cleavage.[4][6] |
| Incomplete Cleavage: Insufficient reaction time or TFA concentration.[7] | Increase the cleavage reaction time to 3-4 hours or perform a second cleavage on the same resin.[7] | |
| Precipitation Failure: The peptide is soluble in the cold ether.[7] | Reduce the volume of the TFA solution under a stream of nitrogen before adding it to a larger volume (at least 10x) of cold ether. If precipitation is slow, store the mixture at 4°C for a few hours.[7] | |
| Peptide Reattachment: Cleaved peptide reattaches to the resin. | While less common for this sequence, ensure an adequate amount of scavenger (TIS) is used in the cleavage cocktail.[8] |
Problem: Unexpected Impurities in Analysis
Q: My mass spectrometry analysis shows a significant peak with a mass of +42 Da compared to my target peptide. What is this impurity?
A: This mass difference strongly suggests the acetylation of an amino group, most likely the ε-amino group of the lysine residue.[2] This can happen if the lysine's Boc side-chain protecting group was unstable and prematurely removed during synthesis, followed by a capping step using acetic anhydride.[2] To prevent this, ensure a stable and robust protecting group for the lysine side chain is used and that capping conditions are carefully controlled.[2]
Data & Protocols
Cleavage Cocktail Composition
The following table details the composition and purpose of the recommended cleavage cocktail for this compound.
| Reagent | Volume Percentage | Purpose |
| Trifluoroacetic Acid (TFA) | 95% | Cleaves the peptide from the resin and removes the Boc protecting group from Lysine.[2] |
| Triisopropylsilane (TIS) | 2.5% | Acts as a scavenger to trap reactive carbocations generated during cleavage.[2] |
| Water (H₂O) | 2.5% | Serves as a scavenger and helps dissolve the final peptide product.[2] |
Experimental Protocol: Cleavage and Isolation
This protocol outlines the standard procedure for cleaving this compound from the resin.
1. Resin Preparation:
-
Wash the dried peptide-resin (e.g., 100 mg) thoroughly with Dichloromethane (DCM) (3 x 5 mL) to remove any residual DMF.[4]
-
Dry the resin completely under a high vacuum for at least 4 hours, or preferably overnight.[3][5]
2. Cleavage Reaction:
-
Prepare the cleavage cocktail fresh: 95% TFA, 2.5% TIS, 2.5% Water. For 100 mg of resin, prepare 2 mL of the cocktail.[2]
-
Add the cleavage cocktail to the dried peptide-resin in a suitable reaction vessel.
-
Allow the mixture to stir or gently agitate at room temperature for 2-3 hours.[2]
3. Peptide Isolation and Precipitation:
-
Filter the resin using a sintered glass funnel and collect the TFA solution containing the cleaved peptide into a clean centrifuge tube.[2]
-
Add the TFA filtrate dropwise into a larger tube containing at least 10 times the volume of ice-cold diethyl ether (e.g., 20 mL of ether). A white precipitate should form.[2][7]
-
Incubate the mixture on ice or at 4°C for 30-60 minutes to maximize peptide precipitation.[1][7]
4. Washing and Drying:
-
Centrifuge the mixture to pellet the precipitated peptide.
-
Carefully decant the supernatant (ether).
-
Wash the peptide pellet twice more with cold diethyl ether to remove residual TFA and scavengers.[2]
-
After the final wash, dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator to obtain the crude this compound as a white solid (TFA salt).[1]
Visualizations
Caption: Standard workflow for peptide cleavage and isolation.
Caption: Role of scavengers in preventing side reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. merckmillipore.com [merckmillipore.com]
- 4. m.youtube.com [m.youtube.com]
- 5. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
- 6. tools.thermofisher.com [tools.thermofisher.com]
- 7. researchgate.net [researchgate.net]
- 8. tools.thermofisher.com [tools.thermofisher.com]
Technical Support Center: Synthesis of H-Gly-Gly-Lys-OH
Welcome to the technical support center for the synthesis of the tripeptide H-Gly-Gly-Lys-OH. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their synthesis protocols and improve yields.
Frequently Asked Questions (FAQs)
Q1: What is the most effective strategy for synthesizing this compound?
A1: The most common and efficient method for synthesizing this compound is the Solid-Phase Peptide Synthesis (SPPS) using Fmoc/tBu chemistry.[1][2] This approach involves building the peptide chain on an insoluble resin support, starting from the C-terminal amino acid (Lysine) to the N-terminal (Glycine).[2] The use of the Fmoc protecting group for the α-amine allows for mild deprotection conditions, which helps in preserving the integrity of the growing peptide chain.[1][]
Q2: Which resin is recommended for synthesizing this compound to obtain a C-terminal carboxylic acid?
A2: To obtain the desired C-terminal carboxylic acid (-OH), a Wang resin or a 2-Chlorotrityl chloride (2-CTC) resin is recommended.[4] The Wang linker is acid-labile and is cleaved under moderate trifluoroacetic acid (TFA) conditions to yield the free acid. The 2-CTC resin is highly acid-sensitive, allowing for cleavage under very mild acidic conditions, which can be beneficial for sensitive peptides.[4]
Q3: How should the amino acid derivatives be prepared for the synthesis of this compound?
A3: Each amino acid should be Nα-Fmoc protected. For Lysine, the ε-amino group on its side chain must also be protected to prevent unwanted side reactions.[5][6] The standard and most compatible choice for this is a tert-butyloxycarbonyl (Boc) group, resulting in Fmoc-Lys(Boc)-OH.[6][7] Glycine does not have a side chain that requires protection in standard Fmoc SPPS.[4]
Q4: How is the final this compound peptide cleaved from the resin and deprotected?
A4: The final step involves treating the resin-bound peptide with a strong acid, typically trifluoroacetic acid (TFA), to simultaneously cleave the peptide from the resin and remove the side-chain protecting groups (like Boc from Lysine).[2][8][9] This process is performed using a "cleavage cocktail" that also includes scavengers to prevent side reactions.[4][9]
Troubleshooting Guide
Low Yield
Q5: My final yield of this compound is lower than expected. What are the potential causes and solutions?
A5: Low peptide yield can stem from several factors throughout the synthesis process. Here are some common causes and troubleshooting steps:
-
Incomplete Coupling Reactions: The formation of the peptide bond may not have gone to completion.
-
Solution: Monitor the coupling reaction using a colorimetric test (e.g., Kaiser test). If the test is positive, indicating free amines, repeat the coupling step ("double coupling") before proceeding to the next deprotection step.[10] Using a more efficient coupling reagent can also improve yields.[11]
-
-
Peptide Aggregation: The growing peptide chain can aggregate on the resin, hindering reagent access.[12][13]
-
Premature Cleavage: The peptide chain may be prematurely cleaved from the resin during synthesis.
-
Solution: Ensure that the appropriate resin and linker are used and that the synthesis conditions are not too harsh. For instance, repeated acidic conditions can slowly cleave sensitive linkers.
-
-
Loss during Workup: Significant amounts of the peptide can be lost during the post-cleavage workup and purification steps.
-
Solution: Optimize the precipitation and washing steps. Ensure the ether used for precipitation is ice-cold to maximize peptide precipitation.[2] Minimize the number of transfer steps.
-
Purity Issues
Q6: My purified this compound shows multiple peaks on HPLC. What are the common impurities and how can I avoid them?
A6: The presence of multiple peaks in the HPLC chromatogram indicates impurities, which can arise from various side reactions during synthesis.
-
Deletion Sequences: These are peptides missing one or more amino acids due to incomplete coupling or deprotection.[14]
-
Solution: As mentioned for low yield, ensure complete coupling and deprotection at each step by monitoring the reactions. Capping unreacted free amines with acetic anhydride (B1165640) after the coupling step can prevent the formation of deletion sequences.[14]
-
-
Truncation Sequences: These are sequences that have stopped growing, often due to incomplete deprotection.
-
Solution: Optimize deprotection times and reagent concentrations. For Fmoc removal, a solution of 20% piperidine (B6355638) in DMF is standard.[1][15]
-
-
Side-Chain Reactions: Unwanted reactions can occur on the amino acid side chains. For this compound, the primary concern is the ε-amino group of Lysine.
-
Racemization: The stereochemistry of the amino acids can be altered during activation and coupling.[16][17]
-
Solution: Use coupling reagents known to suppress racemization, such as those containing HOBt or its derivatives.[11] Avoid prolonged activation times and excessive use of base.
-
Data Presentation
Table 1: Comparison of Common Coupling Reagents in Peptide Synthesis
| Coupling Reagent | Class | Key Advantages | Potential Drawbacks |
| HBTU/TBTU | Aminium/Uronium Salt | High coupling efficiency, fast reactions.[18][19] | Can cause racemization if HOBt is not added.[19] |
| HATU | Aminium/Uronium Salt | More reactive than HBTU, excellent for sterically hindered couplings, reduces racemization.[4] | Higher cost.[4] |
| PyBOP | Phosphonium Salt | High coupling efficiency, good for difficult couplings. | Solutions in DMF have moderate stability. |
| DCC/DIC | Carbodiimide | Inexpensive and effective.[11] | Can cause significant racemization without additives like HOBt; DCC produces an insoluble urea (B33335) byproduct.[11] |
Table 2: Common Side Reactions in SPPS and Mitigation Strategies
| Side Reaction | Description | Amino Acids Affected | Mitigation Strategy |
| Racemization | Loss of stereochemical integrity at the α-carbon.[16][17] | All (especially His, Cys) | Use coupling additives like HOBt or HOAt; avoid over-activation and strong bases.[11] |
| Diketopiperazine Formation | Cyclization of the N-terminal dipeptide after Fmoc removal, leading to chain termination.[13] | Proline, Glycine at N-terminus | Use 2-chlorotrityl resin; couple the third amino acid immediately after deprotection of the second.[13] |
| Aspartimide Formation | Cyclization of aspartic acid side chain, leading to a mixture of α and β-peptides.[13] | Aspartic Acid | Use protecting groups that hinder cyclization; add HOBt to the deprotection solution.[13] |
Experimental Protocols
Protocol 1: Fmoc-SPPS of this compound on Wang Resin
This protocol is for a 0.1 mmol synthesis scale.
-
Resin Preparation:
-
Weigh 200 mg of Fmoc-Lys(Boc)-Wang resin (assuming a loading of 0.5 mmol/g) into a solid-phase synthesis vessel.
-
Swell the resin in 5 mL of DMF for 30 minutes with gentle agitation.[2]
-
Drain the DMF.
-
-
Fmoc Deprotection:
-
Amino Acid Coupling (for Glycine):
-
In a separate vial, dissolve Fmoc-Gly-OH (3 equivalents), HBTU (2.9 equivalents), and HOBt (3 equivalents) in DMF.
-
Add DIPEA (6 equivalents) to the amino acid solution and allow it to pre-activate for 2 minutes.
-
Add the activated amino acid solution to the resin.
-
Agitate the mixture for 1-2 hours at room temperature.
-
Drain the solution and wash the resin with DMF (3 x 5 mL).
-
Perform a Kaiser test to confirm the completion of the coupling. If the test is positive, repeat the coupling.
-
-
Repeat Steps 2 and 3 for the next Glycine residue.
-
Final Fmoc Deprotection:
-
After coupling the final Glycine, perform a final deprotection step as described in step 2 to yield the free N-terminal peptide on the resin.
-
-
Cleavage and Deprotection:
-
Wash the deprotected peptide-resin with DCM (5 x 5 mL) and dry it under a stream of nitrogen.
-
Prepare a fresh cleavage cocktail: 95% TFA, 2.5% Triisopropylsilane (TIS), and 2.5% H₂O.[2]
-
Add 5 mL of the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.[2]
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
-
Peptide Precipitation and Purification:
-
Reduce the volume of the TFA filtrate under a stream of nitrogen.
-
Precipitate the crude peptide by adding the concentrated solution to 40 mL of cold diethyl ether.[2]
-
Centrifuge the mixture to pellet the peptide, decant the ether, and repeat the ether wash twice.
-
Dry the crude peptide pellet under vacuum.
-
Purify the peptide using reverse-phase HPLC (RP-HPLC).[20][21]
-
Visualizations
Caption: Workflow for the Solid-Phase Synthesis of this compound.
Caption: Troubleshooting Decision Tree for Low Synthesis Yield.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 6. openaccesspub.org [openaccesspub.org]
- 7. peptide.com [peptide.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. tools.thermofisher.com [tools.thermofisher.com]
- 10. biotage.com [biotage.com]
- 11. bachem.com [bachem.com]
- 12. blog.mblintl.com [blog.mblintl.com]
- 13. peptide.com [peptide.com]
- 14. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 15. peptide.com [peptide.com]
- 16. Side reaction in peptide synthesis | PPTX [slideshare.net]
- 17. scribd.com [scribd.com]
- 18. Peptide Synthesis Reagents: A Guide to Coupling and Protecting Groups - Creative Peptides [creative-peptides.com]
- 19. peptide.com [peptide.com]
- 20. agilent.com [agilent.com]
- 21. lcms.cz [lcms.cz]
Troubleshooting low purity of H-Gly-Gly-Lys-OH in HPLC
This guide provides troubleshooting advice and answers to frequently asked questions regarding the low purity of H-Gly-Gly-Lys-OH during purification by High-Performance Liquid Chromatography (HPLC).
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of low purity for this compound after HPLC purification?
Low purity in the final product can stem from several issues:
-
Incomplete Separation: The HPLC gradient may not be optimized to resolve the target peptide from impurities with similar hydrophobicity, such as deletion or truncated sequences from the synthesis.
-
Peptide Degradation: this compound can degrade during storage or the purification process. Common degradation pathways for peptides include hydrolysis of peptide bonds, oxidation, or cyclization.[1]
-
Sample Overload: Injecting too much crude peptide onto the column can exceed its loading capacity, leading to broad, poorly resolved peaks and contamination of the target peak.[2][3]
-
Contamination: Impurities can be introduced from solvents, the HPLC system itself (e.g., carryover from a previous injection), or during sample handling.[2]
-
Incorrect Fraction Collection: Collecting fractions too broadly around the target peak can include leading or tailing impurities.
Q2: My chromatogram shows unexpected peaks. What could they be?
Unexpected peaks in an HPLC chromatogram often indicate the presence of impurities or degradation products.[1] For a synthetic peptide like this compound, these could include:
-
Synthesis-Related Impurities: Truncated or deletion sequences that were not successfully synthesized to the full length.
-
Protecting Group By-products: Remnants from the cleavage process during solid-phase peptide synthesis (SPPS).
-
Hydrolysis Products: Smaller peptide fragments or individual amino acids resulting from the cleavage of peptide bonds.[1]
-
Oxidation Products: If buffers are not properly degassed, certain amino acid residues can become oxidized.[1]
-
System Peaks/Ghost Peaks: These can arise from contaminants in the mobile phase or carryover from a previous injection.[2][3]
Q3: The main peptide peak is tailing or fronting. How can I improve the peak shape?
Poor peak shape compromises resolution and purity.
-
Peak Tailing can be caused by interactions between the peptide and active sites on the silica (B1680970) of the column, a partially blocked column frit, or an inappropriate mobile phase pH.[2][4] Using a high-purity silica column and adding an ion-pairing agent like 0.1% trifluoroacetic acid (TFA) to the mobile phase can significantly improve peak shape for basic peptides like this compound.[4]
-
Peak Fronting is often a sign of sample overload or low column temperature.[2][3] Try reducing the amount of sample injected or decreasing the sample concentration.[3] Ensuring the sample solvent is compatible with, or weaker than, the initial mobile phase is also critical.
Q4: How should I properly store the crude and purified this compound to prevent degradation?
Proper storage is crucial for maintaining peptide integrity.
-
Lyophilized Powder: For long-term stability, the lyophilized (powder) form of the peptide should be stored at -20°C or colder.[1]
-
Solutions: Once reconstituted in a buffer, the peptide is much less stable. It is highly recommended to prepare aliquots of the solution to avoid repeated freeze-thaw cycles, which can cause degradation and aggregation.[1] These aliquots should be stored at -20°C or -80°C. For short-term use (a few days), a solution can be kept at 4°C.[1]
Q5: My peptide solution is cloudy. What should I do?
Cloudiness or precipitation suggests poor solubility or aggregation.[1] This often occurs if the peptide concentration is too high or if the buffer pH is close to the peptide's isoelectric point (pI). To resolve this, you can:
-
Gently sonicate the solution to help dissolve the peptide.[1]
-
Adjust the pH of the buffer away from the peptide's pI to increase solubility.[1]
-
Dilute the sample to a lower concentration.
Experimental Protocols & Data
HPLC Method Parameters
Optimizing HPLC parameters is essential for achieving high purity. The process typically involves developing an analytical method first and then scaling it up for preparative purification.[5] Reversed-phase HPLC (RP-HPLC) using a C18 column is the standard method for peptide purification.[5][6]
Table 1: Typical Analytical RP-HPLC Parameters
| Parameter | Value | Rationale |
|---|---|---|
| Column | C18, 4.6 x 250 mm, 5 µm | Standard for peptide analysis, providing good resolution.[4] |
| Mobile Phase A | 0.1% TFA in HPLC-grade water | TFA acts as an ion-pairing agent to improve peak shape.[6] |
| Mobile Phase B | 0.1% TFA in HPLC-grade acetonitrile | Acetonitrile is a common organic solvent for eluting peptides.[4][6] |
| Gradient | 5% to 65% B over 30 minutes | A broad gradient to identify the retention time of the target peptide and impurities. |
| Flow Rate | 1.0 mL/min | Standard analytical flow rate for a 4.6 mm ID column.[4] |
| Detection | UV at 214 nm and 280 nm | The peptide bond absorbs strongly around 214 nm.[6] |
| Column Temp. | Ambient (~25°C) | Sufficient for robust separation of small peptides.[5] |
Table 2: Example Preparative RP-HPLC Parameters
| Parameter | Value | Rationale |
|---|---|---|
| Column | C18, 21.2 x 250 mm, 10 µm | Larger diameter for higher loading capacity. |
| Mobile Phase A | 0.1% TFA in HPLC-grade water | Consistent with the analytical method.[7] |
| Mobile Phase B | 0.1% TFA in HPLC-grade acetonitrile | Consistent with the analytical method.[7] |
| Gradient | Optimized shallow gradient (e.g., 15% to 45% B over 40 min) | A focused gradient around the peptide's elution time improves resolution.[5][8] |
| Flow Rate | ~18-20 mL/min | Flow rate is scaled up from the analytical method for the larger column.[5] |
| Detection | UV at 214 nm | Primary wavelength for detecting the peptide. |
| Injection Volume | 1-5 mL | Dependent on sample concentration and the column's loading capacity.[5] |
Detailed Methodologies
1. Sample Preparation
-
Weigh the crude this compound peptide.
-
Dissolve the peptide in Mobile Phase A (0.1% TFA in water) to a concentration of 10-20 mg/mL.[5] If solubility is an issue, a small amount of DMSO or Mobile Phase B can be added, or the solution can be gently sonicated.[1][8]
-
Filter the sample solution through a 0.45 µm syringe filter to remove any particulates that could clog the HPLC column or tubing.[5]
2. Purification and Fraction Collection
-
Equilibrate the preparative HPLC column with the initial mobile phase conditions until a stable baseline is achieved.
-
Inject the filtered sample onto the column.
-
Run the optimized preparative gradient.
-
Collect fractions of the eluate as the main peak corresponding to this compound is detected.[5] The width of collected fractions should be narrow to avoid collecting impurities that elute close to the main peak.
3. Post-Purification Processing
-
Analyze the purity of each collected fraction using the analytical HPLC method.
-
Combine all fractions that meet the desired purity level (e.g., ≥95%).[5]
-
Freeze the pooled fractions at -80°C until completely solid.
-
Lyophilize the frozen solution under high vacuum to remove the solvent, yielding the purified peptide as a white, fluffy powder.[5]
-
Store the final lyophilized product at -20°C or colder for long-term stability.[1]
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting low purity issues with this compound.
References
Technical Support Center: Fmoc Synthesis of H-Gly-Gly-Lys-OH
Welcome to the technical support center for the solid-phase synthesis of H-Gly-Gly-Lys-OH using Fmoc chemistry. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and find answers to frequently asked questions related to this specific peptide synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions when synthesizing this compound?
A1: The synthesis of this compound is primarily susceptible to three main side reactions:
-
Diketopiperazine (DKP) formation: This is especially prevalent at the dipeptide stage (Gly-Gly) and can lead to cleavage of the growing peptide from the resin.[1]
-
Aggregation: Glycine-rich sequences have a tendency to aggregate via intermolecular hydrogen bonding, which can hinder both coupling and deprotection steps, leading to incomplete reactions and lower yields.[2]
-
Racemization: While less common for glycine (B1666218), the chiral center of lysine (B10760008) can be susceptible to racemization during the activation step of the coupling reaction, leading to the formation of diastereomeric impurities.
Q2: I'm observing a significant loss of product after the second glycine coupling. What is the likely cause?
A2: This is a classic sign of diketopiperazine (DKP) formation. The deprotected N-terminal amino group of the dipeptide (H-Gly-Gly-resin) can attack the ester linkage to the resin, forming a cyclic dipeptide (cyclo(Gly-Gly)) and cleaving it from the solid support. This side reaction is particularly favored for sequences with sterically unhindered amino acids like glycine at the N-terminus.
Q3: My crude peptide shows poor purity with multiple peaks on the HPLC. What are the potential reasons?
A3: Poor purity can result from several issues:
-
Incomplete coupling or deprotection: This leads to deletion sequences (missing one or more amino acids) or truncated sequences. Aggregation is a common cause of incomplete reactions.[2]
-
Racemization: Formation of diastereomers of lysine will result in closely eluting peaks on reverse-phase HPLC.
-
Side-chain reactions: Incomplete deprotection of the Lys(Boc) group or side reactions during cleavage can lead to modified peptides.
Q4: What is the recommended strategy for cleaving this compound from the resin?
A4: For a standard Wang or Rink Amide resin, a common cleavage cocktail is a mixture of trifluoroacetic acid (TFA), water, and a scavenger like triisopropylsilane (B1312306) (TIS). A typical ratio is 95% TFA, 2.5% water, and 2.5% TIS.[3][4] The scavenger is crucial to prevent the re-attachment of protecting groups to the peptide. The cleavage time is typically 2-3 hours at room temperature.[5]
Troubleshooting Guides
Problem 1: Low Yield of Crude Peptide
| Symptom | Potential Cause | Recommended Solution(s) |
| Significant loss of peptide from the resin after the second glycine coupling. | Diketopiperazine (DKP) formation at the Gly-Gly dipeptide stage. | 1. Use a 2-chlorotrityl chloride (2-CTC) resin: The steric hindrance of this resin significantly suppresses DKP formation. 2. Couple a pre-formed Fmoc-Gly-Gly-OH dipeptide: This bypasses the problematic dipeptide stage on the resin.[6] 3. Use optimized Fmoc-deprotection conditions: A solution of 2% DBU and 5% piperazine (B1678402) in NMP has been shown to reduce DKP formation compared to the standard 20% piperidine (B6355638) in DMF.[1] |
| Low yield with evidence of deletion or truncated sequences in the mass spectrum. | Peptide Aggregation hindering coupling and/or deprotection steps. | 1. Incorporate a backbone-protecting group: Using Fmoc-Gly-(Dmb)Gly-OH for one of the glycine residues can disrupt aggregation.[7] 2. Use chaotropic salts: Add agents like LiCl or KSCN to the coupling and deprotection solutions to disrupt secondary structures. 3. Optimize solvent conditions: Use a mixture of solvents (e.g., DMF/DCM/NMP) or switch to a more effective solvent for disrupting aggregation, such as N-Methyl-2-pyrrolidone (NMP). |
| Low yield with the correct mass, but poor recovery after purification. | Poor solubility of the crude peptide. | 1. Optimize the work-up procedure: After cleavage, ensure complete precipitation of the peptide from cold ether. Multiple triturations may be necessary. 2. Use alternative purification conditions: If the peptide is poorly soluble in standard HPLC solvents, consider using additives like formic acid or switching to a different stationary phase. |
Problem 2: Poor Purity of Crude Peptide
| Symptom | Potential Cause | Recommended Solution(s) |
| Multiple peaks in HPLC with mass corresponding to deletion sequences. | Incomplete coupling reactions due to aggregation or steric hindrance. | 1. Use a more potent coupling reagent: Reagents like HATU or HCTU are more effective for difficult couplings.[8] 2. Perform double coupling: Repeat the coupling step with fresh reagents to drive the reaction to completion. 3. Increase reaction time and/or temperature: Allow for longer coupling times (e.g., 2-4 hours) and consider gentle heating. |
| A shoulder peak or a closely eluting peak with the same mass as the target peptide. | Racemization of Lysine during the coupling step. | 1. Choose an appropriate coupling reagent and additive: Carbodiimide-based activators (e.g., DIC) with additives like HOBt or Oxyma are known to suppress racemization. Onium salt-based reagents like HBTU or HATU also show low racemization.[9] 2. Use a sterically hindered base: N-methylmorpholine (NMM) or 2,4,6-collidine are preferred over DIPEA to minimize racemization.[10] 3. Minimize pre-activation time: Long pre-activation times can increase the risk of racemization. |
| Peaks in the mass spectrum corresponding to incomplete side-chain deprotection (+56 Da for Boc). | Incomplete removal of the Boc protecting group from the lysine side chain. | 1. Increase cleavage time: Extend the cleavage reaction time to ensure complete deprotection. 2. Ensure fresh cleavage cocktail: Use a freshly prepared cleavage cocktail for optimal performance. |
Experimental Protocol: Synthesis of this compound on Wang Resin
This protocol is for a 0.1 mmol synthesis scale.
1. Resin Preparation and Swelling
-
Weigh 200 mg of Fmoc-Lys(Boc)-Wang resin (loading: 0.5 mmol/g) into a solid-phase synthesis vessel.
-
Add 5 mL of N,N-Dimethylformamide (DMF) and swell the resin for 30 minutes with gentle agitation.
-
Drain the DMF.
2. Fmoc Deprotection
-
Add 5 mL of 20% piperidine in DMF to the resin and agitate for 5 minutes.
-
Drain the solution.
-
Add another 5 mL of 20% piperidine in DMF and agitate for 15 minutes.
-
Drain the solution and wash the resin thoroughly with DMF (5 x 5 mL).
3. Amino Acid Coupling (Glycine)
-
In a separate vial, dissolve Fmoc-Gly-OH (0.5 mmol, 5 eq.), HBTU (0.49 mmol, 4.9 eq.), and DIPEA (1.0 mmol, 10 eq.) in 3 mL of DMF.
-
Add the activated amino acid solution to the resin and agitate for 2 hours at room temperature.
-
Drain the coupling solution and wash the resin with DMF (3 x 5 mL) and Dichloromethane (DCM) (3 x 5 mL).
-
Perform a Kaiser test to confirm complete coupling (should be negative).
4. Repeat Synthesis Cycle for the Second Glycine
-
Repeat steps 2 (Fmoc Deprotection) and 3 (Amino Acid Coupling) using Fmoc-Gly-OH.
5. Final Fmoc Deprotection
-
After the final coupling, perform the Fmoc deprotection as described in step 2 to expose the N-terminal amine of the tripeptide.
6. Cleavage and Deprotection
-
Wash the deprotected peptide-resin with DCM (5 x 5 mL) and dry under a stream of nitrogen.
-
Prepare a cleavage cocktail of 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), and 2.5% water.
-
Add 5 mL of the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.[5]
-
Filter the resin and collect the filtrate.
-
Wash the resin with an additional 1 mL of TFA and combine the filtrates.
7. Peptide Precipitation and Purification
-
Precipitate the crude peptide by adding the TFA solution to 40 mL of cold diethyl ether.
-
Centrifuge the mixture to pellet the peptide, decant the ether, and repeat the ether wash twice.
-
Dry the crude peptide pellet under vacuum.
-
Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Lyophilize the pure fractions to obtain the final this compound product.
Visualizations
Caption: Fmoc Solid-Phase Peptide Synthesis Workflow for this compound.
Caption: Troubleshooting Logic for this compound Synthesis Side Reactions.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. A Practical Peptide Synthesis Workflow Using Amino-Li-Resin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. peptide.com [peptide.com]
- 5. benchchem.com [benchchem.com]
- 6. WO2010117725A2 - Production of peptides containing poly-gly sequences using fmoc chemistry - Google Patents [patents.google.com]
- 7. merckmillipore.com [merckmillipore.com]
- 8. benchchem.com [benchchem.com]
- 9. peptide.com [peptide.com]
- 10. Cysteine racemization during the Fmoc solid phase peptide synthesis of the Nav1.7-selective peptide--protoxin II - PubMed [pubmed.ncbi.nlm.nih.gov]
H-Gly-Gly-Lys-OH storage and handling best practices
This technical support center provides researchers, scientists, and drug development professionals with best practices for the storage and handling of H-Gly-Gly-Lys-OH. Detailed troubleshooting guides and frequently asked questions (FAQs) are presented in a question-and-answer format to address specific issues that may be encountered during experimentation.
Physicochemical and Storage Data
Proper storage and handling are critical for maintaining the integrity and activity of this compound. The following table summarizes its key physicochemical properties and recommended storage conditions.
| Property | Value | Notes |
| Molecular Formula | C10H20N4O4 | |
| Molecular Weight | 260.29 g/mol | Calculated based on atomic weights. |
| Predicted Isoelectric Point (pI) | ~9.9 | Predicted by averaging the pKa of the N-terminal amine (~8.0), the C-terminal carboxyl (~3.5), and the lysine (B10760008) side chain (~10.5). At a pH below the pI, the peptide will have a net positive charge. |
| Appearance | White lyophilized powder | Typically supplied in this form for stability. |
| Storage of Lyophilized Powder | -20°C or colder | For long-term storage, -80°C is recommended. Protect from moisture. |
| Storage of Reconstituted Solution | -20°C for short-term (1-2 weeks) | For long-term storage, aliquot and store at -80°C to avoid repeated freeze-thaw cycles. |
Frequently Asked Questions (FAQs)
Storage and Handling
Q1: How should I store the lyophilized this compound upon arrival?
A1: Upon receipt, the lyophilized peptide should be stored in a freezer at -20°C or colder for maximum stability. For long-term storage, -80°C is ideal. Ensure the container is tightly sealed to prevent moisture absorption.
Q2: What is the recommended procedure for reconstituting the lyophilized peptide?
A2: this compound is a hydrophilic peptide and is expected to be soluble in aqueous solutions. Sterile, deionized water or a biological buffer such as phosphate-buffered saline (PBS) are recommended for reconstitution. A detailed protocol is provided in the "Experimental Protocols" section.
Q3: How long is the reconstituted peptide solution stable?
A3: The stability of the reconstituted peptide is significantly less than the lyophilized powder. For short-term use (up to one week), the solution can be stored at 4°C. For longer-term storage, it is crucial to aliquot the solution into single-use volumes and store them at -20°C or -80°C. Avoid repeated freeze-thaw cycles as this can lead to peptide degradation.
Q4: My peptide was shipped at room temperature. Is it still viable?
A4: Lyophilized peptides are generally stable at room temperature for short periods, such as during shipping. However, for optimal long-term stability, they should be stored at -20°C or colder immediately upon arrival.
Experimental Troubleshooting
Q5: My reconstituted this compound solution appears cloudy. What should I do?
A5: Cloudiness may indicate that the peptide has not fully dissolved or that it is forming aggregates. Since this compound is hydrophilic, poor solubility in aqueous buffers is less likely but can occur at very high concentrations. Try the following:
-
Vortexing: Gently vortex the solution for a few minutes.
-
Sonication: A brief sonication in a water bath can help to break up aggregates.
-
pH Adjustment: The solubility of peptides is often lowest near their isoelectric point (pI). Since the predicted pI of this compound is basic (~9.9), ensuring your buffer pH is well below this (e.g., pH 7.4) should promote solubility. If you are using a buffer with a pH closer to the pI, consider using a more acidic buffer.
Q6: I am observing inconsistent results in my cell-based assays. Could the peptide be the issue?
A6: Inconsistent results can arise from several factors related to the peptide:
-
Peptide Degradation: Repeated freeze-thaw cycles can degrade the peptide. Always use freshly thawed aliquots for each experiment.
-
Inaccurate Concentration: Ensure the peptide is fully dissolved before use. Any undissolved material will lead to an inaccurate stock concentration.
-
TFA Interference: Peptides are often purified using high-performance liquid chromatography (HPLC) and are supplied as trifluoroacetate (B77799) (TFA) salts. While generally not an issue for most applications, TFA can be acidic and may affect sensitive cell-based assays at high peptide concentrations. If you suspect TFA interference, consider using a peptide with TFA removed or performing a buffer exchange.
Q7: How can I confirm the concentration of my reconstituted peptide solution?
A7: The most accurate way to determine the concentration of a peptide solution is through amino acid analysis. However, for routine use, you can get an estimate by UV-Vis spectroscopy if the peptide contains aromatic amino acids (which this compound does not). Therefore, for this peptide, accurate weighing before reconstitution is the most practical method for concentration determination.
Experimental Protocols
Protocol 1: Reconstitution of Lyophilized this compound
This protocol describes the standard procedure for reconstituting lyophilized this compound to create a stock solution.
Materials:
-
Vial of lyophilized this compound
-
Sterile, deionized water or desired buffer (e.g., PBS)
-
Sterile, low-protein-binding microcentrifuge tubes
-
Pipettors and sterile tips
Methodology:
-
Equilibration: Before opening, allow the vial of lyophilized peptide to equilibrate to room temperature for 15-20 minutes to prevent condensation.
-
Solvent Addition: Briefly centrifuge the vial to ensure all the powder is at the bottom. Carefully add the desired volume of sterile water or buffer to the vial. For example, to create a 10 mM stock solution from 1 mg of peptide (MW: 260.29 g/mol ), add 384 µL of solvent.
-
Dissolution: Gently vortex the vial until the peptide is completely dissolved. Visually inspect the solution to ensure no particulates are present.
-
Aliquoting: To avoid repeated freeze-thaw cycles, aliquot the stock solution into single-use volumes in sterile, low-protein-binding microcentrifuge tubes.
-
Storage: Store the aliquots at -20°C for short-term storage or -80°C for long-term storage.
Visualizations
Peptide Handling Workflow
The following diagram illustrates the recommended workflow for handling this compound from receipt to experimental use.
Caption: Workflow for handling this compound.
Troubleshooting Logic for Peptide Insolubility
This diagram outlines the logical steps to troubleshoot issues with peptide solubility.
Caption: Troubleshooting peptide insolubility.
Validation & Comparative
A Tale of Two Tripeptides: A Comparative Guide to the Biological Activities of GHK and H-Gly-Gly-Lys-OH
For researchers, scientists, and drug development professionals, the selection of peptide candidates is a critical step in the discovery pipeline. This guide provides a detailed comparison of the biological activities of two tripeptides: the well-researched Glycyl-L-Histidyl-L-Lysine (GHK) and the lesser-known H-Gly-Gly-Lys-OH. While both are simple tripeptides, the available scientific literature reveals a stark contrast in their characterized biological functions.
The GHK peptide, particularly in its copper-complexed form (GHK-Cu), has been the subject of extensive research for several decades. It is a naturally occurring peptide found in human plasma, saliva, and urine, and its concentration is known to decline with age.[1][2] In contrast, this compound is a polypeptide that has been identified through peptide screening but lacks significant characterization of its biological effects in publicly available research.[3]
This guide will delve into the known biological activities of GHK, presenting quantitative data, experimental methodologies, and signaling pathway diagrams. For this compound, the guide will reflect the current scarcity of data, highlighting a significant knowledge gap and a potential area for future research.
I. Comparative Analysis of Biological Activities
The following tables summarize the known biological activities of GHK and this compound. The vast majority of the data pertains to GHK and its copper complex, GHK-Cu.
Table 1: Wound Healing and Tissue Regeneration
| Parameter | GHK / GHK-Cu | This compound | References |
| Wound Contraction | Increased wound contraction in rabbits and diabetic rats. | Data not available | [1][4] |
| Epithelialization | Faster re-epithelialization in diabetic rats. | Data not available | [4] |
| Collagen Synthesis | Stimulates collagen synthesis in skin fibroblasts and in dermal wounds in rats.[1][4] | Data not available | [1][4] |
| Angiogenesis | Promotes blood vessel growth.[4] | Data not available | [4] |
| Granulation Tissue | Faster development of granular tissue in rabbits.[4] | Data not available | [4] |
Table 2: Anti-Inflammatory Effects
| Parameter | GHK / GHK-Cu | This compound | References |
| Pro-inflammatory Cytokine Regulation | Decreases TNF-α dependent IL-6 secretion in human dermal fibroblasts.[5] | Data not available | [5] |
| NF-κB Pathway | Suppresses NF-κB activity.[6] | Data not available | [6] |
| Antioxidant Enzyme Activity | Elevates the level of antioxidant enzymes.[4] | Data not available | [4] |
Table 3: Extracellular Matrix (ECM) Synthesis and Remodeling
| Parameter | GHK / GHK-Cu | This compound | References |
| Collagen Production | Increases collagen production by up to 70% in laboratory studies.[6] Stimulates Type I and Type III collagen synthesis.[6] | Data not available | [6] |
| Elastin (B1584352) Synthesis | Stimulates elastin synthesis.[6] | Data not available | [6] |
| Glycosaminoglycan (GAG) Synthesis | Stimulates synthesis of glycosaminoglycans, dermatan sulfate, and chondroitin (B13769445) sulfate.[1][4] | Data not available | [1][4] |
| Metalloproteinase (MMP) Modulation | Modulates the activity of MMPs and their inhibitors (TIMPs).[1][5] | Data not available | [1][5] |
II. Experimental Protocols
This section details the methodologies for key experiments cited in the literature for the GHK peptide. No comparable experimental data is available for this compound.
In Vitro Collagen Synthesis Assay
-
Objective: To determine the effect of GHK-Cu on collagen synthesis by fibroblasts.
-
Cell Line: Normal Human Dermal Fibroblasts (NHDF).
-
Methodology:
-
NHDF cells are cultured in appropriate media until confluent.
-
The cells are then treated with various concentrations of GHK-Cu (e.g., 1-10 nanomolar) for a specified period (e.g., 24-72 hours).[1]
-
A control group is treated with the vehicle alone.
-
Collagen production is quantified using methods such as the Sirius Red assay, which measures the amount of collagen in the cell culture supernatant and cell lysate.
-
Alternatively, the expression of collagen genes (e.g., COL1A1, COL3A1) can be measured using quantitative real-time PCR (qRT-PCR).
-
-
Data Analysis: The amount of collagen produced or the level of gene expression in the GHK-Cu treated groups is compared to the control group.
In Vivo Wound Healing Model (Rat)
-
Objective: To evaluate the efficacy of GHK-Cu in promoting wound healing in an animal model.
-
Animal Model: Wistar rats.
-
Methodology:
-
Full-thickness excisional wounds are created on the dorsal side of the rats.
-
The wounds are topically treated with a formulation containing GHK-Cu (e.g., a gel or cream) or a placebo control.
-
The rate of wound closure is monitored daily by measuring the wound area.
-
On specific days post-wounding (e.g., days 3, 7, 14), tissue samples are collected for histological analysis.
-
Histological sections are stained with Hematoxylin and Eosin (H&E) to assess re-epithelialization, granulation tissue formation, and inflammatory cell infiltration. Masson's trichrome staining is used to evaluate collagen deposition.
-
-
Data Analysis: The percentage of wound closure is calculated for each group over time. Histological parameters are scored semi-quantitatively.
Anti-Inflammatory Activity Assay (IL-6 Secretion)
-
Objective: To assess the anti-inflammatory effect of GHK and its copper complex on cytokine secretion.
-
Cell Line: Normal Human Dermal Fibroblasts (NHDF).
-
Methodology:
-
NHDF cells are cultured to confluence.
-
The cells are pre-treated with GGH, GHK, CuCl2, and their copper complexes for a defined period.
-
Inflammation is induced by adding Tumor Necrosis Factor-alpha (TNF-α).
-
The cell culture supernatant is collected after a specific incubation time.
-
The concentration of Interleukin-6 (IL-6) in the supernatant is measured using an Enzyme-Linked Immunosorbent Assay (ELISA) kit.[7]
-
-
Data Analysis: The levels of IL-6 in the peptide-treated groups are compared to the TNF-α only control group.
III. Signaling Pathways and Experimental Workflows
The biological effects of the GHK peptide are mediated through its interaction with various cellular signaling pathways. The following diagrams, generated using the DOT language, illustrate these pathways and a typical experimental workflow.
IV. Conclusion
The GHK peptide, especially as GHK-Cu, is a well-documented bioactive molecule with a wide range of regenerative and protective effects. Its roles in promoting wound healing, reducing inflammation, and stimulating extracellular matrix synthesis are supported by a substantial body of scientific evidence. The signaling pathways through which GHK exerts its effects, including the TGF-β and NF-κB pathways, are also increasingly understood.
In stark contrast, this compound remains a largely uncharacterized tripeptide in the context of biological activity. The current scientific literature lacks studies investigating its potential effects on wound healing, inflammation, or ECM remodeling. This presents both a challenge and an opportunity for researchers. While there is no current evidence to support its use in therapeutic development, the absence of data also signifies a potential area for novel discovery. Future studies are warranted to elucidate whether this compound possesses any of the beneficial properties observed for its structural isomer, GHK, or if it has unique biological functions yet to be discovered. For now, the comparison between these two tripeptides serves as a clear example of how subtle changes in peptide sequence can lead to vastly different biological profiles, and underscores the importance of empirical data in peptide-based research and development.
References
- 1. GHK Peptide as a Natural Modulator of Multiple Cellular Pathways in Skin Regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The potential of GHK as an anti-aging peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Copper peptide GHK-Cu - Wikipedia [en.wikipedia.org]
- 5. droracle.ai [droracle.ai]
- 6. GHK-Cu: The Regenerative Peptide for Skin, Hair, and Healing - Pulse & Remedy [pulseandremedy.com]
- 7. Developments in the synthesis and biological activity of glycyl-L-histydyl- L-lysine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Gly-Gly-Lys and Other Peptide Linkers in Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
The efficacy and safety of Antibody-Drug Conjugates (ADCs) are critically dependent on the linker that connects the monoclonal antibody to the cytotoxic payload. The linker's stability in circulation and its susceptibility to cleavage within the target tumor cell are paramount for a wide therapeutic window. This guide provides a detailed comparison of the Gly-Gly-Lys tripeptide linker with other commonly used peptide linkers in ADC development, supported by available experimental data and detailed methodologies.
Introduction to Peptide Linkers in ADCs
Peptide linkers are short amino acid sequences designed to be stable in the bloodstream and selectively cleaved by proteases, such as cathepsins, which are abundant in the lysosomal compartment of cancer cells.[1][2] Upon internalization of the ADC into the target cell, these proteases cleave the linker, releasing the cytotoxic payload to exert its therapeutic effect. The choice of peptide sequence significantly influences the ADC's stability, efficacy, and overall pharmacokinetic profile.[3]
Mechanism of Action of Peptide Linkers
The general mechanism of action for ADCs with cleavable peptide linkers involves a series of steps beginning with antibody-antigen binding and culminating in payload-induced cell death.
Comparison of Gly-Gly-Lys with Other Common Peptide Linkers
While direct head-to-head comparative experimental data for a Gly-Gly-Lys linker is limited in publicly available literature, we can infer its potential properties based on the known characteristics of its constituent amino acids and related peptide sequences. The following sections compare the anticipated performance of Gly-Gly-Lys with well-established linkers such as Valine-Citrulline (Val-Cit), Valine-Alanine (Val-Ala), and Gly-Gly-Phe-Gly.
Structural and Physicochemical Properties
| Linker Sequence | Key Characteristics |
| Gly-Gly-Lys | - Contains two flexible glycine (B1666218) residues and a basic lysine (B10760008) residue. - The primary amine on the lysine side chain can increase hydrophilicity, potentially improving ADC solubility and reducing aggregation.[4] - May be susceptible to cleavage by a broader range of proteases due to the presence of lysine.[5] |
| Val-Cit | - The most widely used dipeptide linker.[1] - Exhibits a good balance of plasma stability and efficient cleavage by cathepsin B.[6][7] - The citrulline residue is not a standard amino acid, which can contribute to its stability against other proteases. |
| Val-Ala | - Similar to Val-Cit, also cleaved by cathepsin B. - Can be more hydrophilic than Val-Cit, which is advantageous for highly hydrophobic payloads.[1] |
| Gly-Gly-Phe-Gly | - A tetrapeptide linker known for its high plasma stability.[8][9] - Cleaved by cathepsins, used in the approved ADC, Enhertu. |
Performance Characteristics: A Comparative Overview
The following table summarizes the expected and documented performance of these linkers based on available data and structure-activity relationships.
| Performance Metric | Gly-Gly-Lys (Inferred) | Val-Cit | Val-Ala | Gly-Gly-Phe-Gly |
| Plasma Stability | Moderate to High. The presence of multiple glycine residues may confer stability.[4] However, the lysine residue could be a target for other plasma proteases, potentially reducing stability compared to sequences without basic residues. | High. Generally stable in human plasma.[10] | High. Similar to Val-Cit.[1] | Very High. Tetrapeptide structure contributes to enhanced stability.[8][9] |
| Cleavage Efficiency | Potentially High. Cathepsin B is known to cleave peptides with basic residues like lysine at the P1 position.[5] The Gly-Gly portion may also be susceptible to cleavage by other lysosomal proteases. | High. Efficiently cleaved by cathepsin B within the lysosome.[6] | High. Efficiently cleaved by cathepsin B.[1] | High. Efficiently cleaved by cathepsins.[8] |
| Hydrophilicity | High. The lysine side chain significantly increases the hydrophilicity of the linker.[4] | Moderate. | Moderate to High. More hydrophilic than Val-Cit.[1] | Moderate. |
| Bystander Effect | Dependent on payload permeability. The linker itself does not dictate this effect. | Dependent on payload permeability. | Dependent on payload permeability. | Dependent on payload permeability. |
Note: The performance of the Gly-Gly-Lys linker is inferred based on the properties of related linkers, as direct comparative studies are not widely available.
Experimental Protocols
To enable researchers to conduct their own comparative studies, this section details the methodologies for key experiments used to evaluate ADC linker performance.
In Vitro Cytotoxicity Assay
This assay determines the potency of an ADC in killing target cancer cells.
Methodology:
-
Cell Seeding: Plate target cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
ADC Treatment: Prepare serial dilutions of the ADCs with different linkers and add them to the cells. Include an untreated control and a control with the free payload.
-
Incubation: Incubate the plates for a period of 72 to 120 hours.
-
Viability Assessment: Add a cell viability reagent, such as MTT or CellTiter-Glo®, to each well and incubate according to the manufacturer's instructions.
-
Data Acquisition: Measure the absorbance or luminescence using a plate reader.
-
Analysis: Plot the cell viability against the ADC concentration and determine the half-maximal inhibitory concentration (IC50) value using a suitable curve-fitting model.
Plasma Stability Assay
This assay evaluates the stability of the ADC and the linker's resistance to premature cleavage in plasma.
Methodology:
-
Incubation: Incubate the ADC in plasma (human, mouse, or rat) at 37°C.
-
Time Points: Collect samples at various time points (e.g., 0, 24, 48, 72, 96, and 168 hours).
-
Sample Preparation: At each time point, stop the reaction and process the sample to separate the ADC from plasma proteins. This can be achieved through methods like affinity capture using protein A/G beads.
-
Analysis: Analyze the samples using techniques such as liquid chromatography-mass spectrometry (LC-MS) to determine the drug-to-antibody ratio (DAR) or enzyme-linked immunosorbent assay (ELISA) to quantify the amount of intact ADC.
-
Data Interpretation: Calculate the percentage of intact ADC remaining at each time point to determine the stability profile of the linker.
Conclusion
The selection of a peptide linker is a critical decision in the design of an ADC. While Val-Cit and Val-Ala linkers are well-established and have demonstrated clinical success, there is ongoing research into novel peptide sequences to further optimize ADC performance.[1][8] Based on structure-activity relationships, a Gly-Gly-Lys linker is anticipated to offer high hydrophilicity and efficient cleavage by lysosomal proteases. However, its stability in plasma relative to other linkers would need to be empirically determined. The experimental protocols provided in this guide offer a framework for researchers to perform their own comparative analyses and select the most suitable linker for their specific ADC candidates. Further studies are warranted to fully characterize the in vitro and in vivo performance of ADCs utilizing a Gly-Gly-Lys linker.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. adcreview.com [adcreview.com]
- 4. Peptide Linkers and Linker Peptides for Antibody Drug Conjugates (ADCs), Fusion Proteins, and Oligonucleotides [biosyn.com]
- 5. researchgate.net [researchgate.net]
- 6. Cleavable linkers for ADCs - ProteoGenix [proteogenix.science]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Lysosomal-Cleavable Peptide Linkers in Antibody-Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Lysosomal-Cleavable Peptide Linkers in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. www-spring.ch.cam.ac.uk [www-spring.ch.cam.ac.uk]
A Comparative Guide to Analytical HPLC for Purity Validation of H-Gly-Gly-Lys-OH
For Researchers, Scientists, and Drug Development Professionals
The purity of synthetic peptides is a critical parameter that directly impacts experimental reproducibility, biological activity, and safety in therapeutic applications. This guide provides a comprehensive comparison of analytical High-Performance Liquid Chromatography (HPLC) for the validation of H-Gly-Gly-Lys-OH purity against other analytical techniques. Detailed experimental protocols and comparative data are presented to assist researchers in making informed decisions for their analytical needs.
Introduction to this compound
This compound is a tripeptide composed of two glycine (B1666218) residues and one lysine (B10760008) residue. Its purity is paramount for reliable outcomes in various research and development settings. Analytical HPLC is a cornerstone technique for assessing the purity of such synthetic peptides, offering high resolution and quantitative accuracy.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C10H20N4O4 |
| Molecular Weight | 260.29 g/mol |
| Amino Acid Sequence | Glycyl-glycyl-lysine |
Gold Standard for Purity Assessment: Analytical Reverse-Phase HPLC
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most prevalent method for determining the purity of synthetic peptides.[1][2][3] This technique separates the target peptide from impurities based on differences in hydrophobicity.
Experimental Protocol: Analytical RP-HPLC for this compound
This protocol is a representative method for the analytical HPLC purity validation of this compound.
1. Materials and Reagents:
-
This compound sample
-
HPLC-grade water
-
HPLC-grade acetonitrile (B52724) (ACN)
-
Trifluoroacetic acid (TFA), HPLC grade
-
0.22 µm syringe filters
2. Instrumentation:
-
HPLC system with a gradient pump, autosampler, column oven, and UV detector.
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size, 100 Å pore size).
3. Chromatographic Conditions:
-
Mobile Phase A: 0.1% (v/v) TFA in water
-
Mobile Phase B: 0.1% (v/v) TFA in acetonitrile
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 214 nm (for peptide bonds)[2]
-
Injection Volume: 10 µL
-
Gradient:
| Time (minutes) | % Mobile Phase B |
| 0 | 5 |
| 20 | 40 |
| 22 | 95 |
| 25 | 95 |
| 26 | 5 |
| 30 | 5 |
4. Sample Preparation:
-
Dissolve the this compound sample in Mobile Phase A to a concentration of 1 mg/mL.
-
Filter the sample solution through a 0.22 µm syringe filter before injection.
5. Data Analysis:
-
The purity of the peptide is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
-
% Purity = (Area of Main Peak / Total Area of All Peaks) x 100
-
Workflow for HPLC Purity Validation
Comparative Analysis of Purity Assessment Techniques
While HPLC is the gold standard, other techniques can provide complementary information or be advantageous in specific contexts.
Table 2: Comparison of Analytical Techniques for Peptide Purity
| Technique | Principle | Advantages | Disadvantages |
| Analytical RP-HPLC | Separation based on hydrophobicity. | High resolution, quantitative, robust, widely available.[1][2] | May not resolve co-eluting impurities with similar hydrophobicity. |
| Mass Spectrometry (MS) | Separation of ions based on mass-to-charge ratio. | High sensitivity, provides molecular weight confirmation of impurities.[4] | Quantification can be challenging without standards, may suppress ionization of some impurities. |
| Capillary Electrophoresis (CE) | Separation based on charge-to-mass ratio and electrophoretic mobility. | High efficiency, orthogonal separation to HPLC, requires minimal sample.[5][6][7] | Lower loading capacity, can be less robust than HPLC. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Analysis of the magnetic properties of atomic nuclei. | Provides detailed structural information, can identify and quantify impurities without reference standards.[8] | Lower sensitivity compared to other methods, requires higher sample concentration, complex data analysis. |
Data Presentation: A Comparative Purity Analysis
The following table illustrates a hypothetical comparison of this compound purity from three different suppliers, as determined by analytical HPLC.
Table 3: Hypothetical Purity of this compound from Different Suppliers
| Supplier | Lot Number | Purity by HPLC (%) | Major Impurity 1 (%) | Major Impurity 2 (%) |
| Supplier A | A-123 | 98.5 | 0.8 (retention time: 10.2 min) | 0.4 (retention time: 12.5 min) |
| Supplier B | B-456 | 95.2 | 2.1 (retention time: 9.8 min) | 1.5 (retention time: 11.9 min) |
| Supplier C | C-789 | 99.1 | 0.5 (retention time: 10.3 min) | 0.2 (retention time: 12.6 min) |
This data highlights the importance of analytical validation for each batch of synthetic peptide to ensure it meets the required quality standards for its intended application.
Logical Relationship of Purity Analysis Methods
The choice of analytical method depends on the specific requirements of the study, from routine quality control to in-depth impurity characterization.
Conclusion
Analytical RP-HPLC remains the primary and most reliable method for the routine purity validation of this compound. Its robustness, high resolution, and quantitative capabilities make it indispensable for quality control in research and drug development. For comprehensive impurity profiling and structural elucidation, orthogonal techniques such as mass spectrometry and capillary electrophoresis provide valuable complementary data. The selection of the appropriate analytical strategy should be guided by the specific purity requirements and the stage of the research or development process.
References
- 1. benchchem.com [benchchem.com]
- 2. resolvemass.ca [resolvemass.ca]
- 3. RP-HPLC Peptide Purity Analysis - Creative Proteomics [creative-proteomics.com]
- 4. lcms.cz [lcms.cz]
- 5. Capillary electrophoresis and isoelectric focusing in peptide and protein analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Overview on capillary electrophoresis with mass spectrometry: Application in peptide analysis and proteomics - Int J Pharm Chem Anal [ijpca.org]
- 7. aun.edu.eg [aun.edu.eg]
- 8. oxfordglobal.com [oxfordglobal.com]
A Functional Comparison of H-Gly-Gly-Lys-OH and H-Gly-His-Lys-OH: A Guide for Researchers
An objective analysis for researchers, scientists, and drug development professionals.
In the realm of peptide research, the tripeptides H-Gly-Gly-Lys-OH (GGG) and H-Gly-His-Lys-OH (GHK) present a study in contrasts. While structurally similar, the substitution of a glycine (B1666218) residue with histidine dramatically alters the biological functionality, catapulting GHK into a wide array of research applications, particularly in its copper-bound form (GHK-Cu). This guide provides a comprehensive functional comparison of these two molecules, highlighting the extensive body of research on GHK and the current scarcity of data on GGGK.
Overview: A Tale of Two Tripeptides
H-Gly-His-Lys-OH, commonly known as GHK, is a naturally occurring tripeptide found in human plasma, saliva, and urine.[1] Its levels are known to decline with age, coinciding with a decrease in the body's regenerative capacity.[1] GHK has a strong affinity for copper (II) ions, forming the GHK-Cu complex, which is believed to be its primary active form.[2] Research has extensively documented the role of GHK-Cu in wound healing, skin regeneration, anti-inflammatory processes, and antioxidant defense.[1][3] Furthermore, emerging studies suggest GHK can modulate the expression of a large number of human genes, potentially resetting them to a healthier state.[1]
Conversely, this compound is a tripeptide that, despite its availability for research purposes, has not been the subject of extensive functional characterization in publicly available literature. It is often cataloged as a research chemical for use in peptide screening and protein interaction studies.[4] One available study indicates that this compound does not significantly influence the proliferation of human aortic endothelial cells.[5] The lack of substantial research into its biological effects precludes a direct, data-driven comparison with the multifaceted activities of GHK.
Functional Profile of H-Gly-His-Lys-OH (GHK)
The biological activities of GHK, particularly as GHK-Cu, are well-documented across numerous studies. Its functions are diverse, impacting cellular processes critical to tissue repair and maintenance.
Wound Healing and Skin Regeneration
GHK-Cu is a potent agent in accelerating wound healing and promoting skin regeneration.[1] It has been shown to improve wound contraction, stimulate the formation of granular tissue, and enhance angiogenesis.[3]
-
Mechanism of Action: GHK-Cu stimulates the synthesis of key extracellular matrix components, including collagen and glycosaminoglycans.[1] It also modulates the activity of metalloproteinases and their inhibitors, which are crucial for tissue remodeling.[1]
Anti-Inflammatory and Antioxidant Effects
GHK-Cu exhibits significant anti-inflammatory and antioxidant properties. It can reduce inflammation and protect cells from oxidative damage.
-
Mechanism of Action: The anti-inflammatory effects of GHK-Cu are partly attributed to its ability to modulate the expression of inflammatory cytokines.[6] Its antioxidant activity involves neutralizing free radicals and protecting cells from oxidative stress.[6]
Gene Modulation
One of the most compelling areas of GHK research is its ability to modulate gene expression. Studies have shown that GHK can influence thousands of human genes, often reversing the gene expression signature associated with disease states.[1]
-
Mechanism of Action: By influencing gene expression, GHK can help restore cellular processes to a more youthful state, impacting pathways related to tissue repair, inflammation, and antioxidant defense.[6]
Quantitative Data Summary
The following tables summarize key quantitative data from various studies on the biological effects of H-Gly-His-Lys-OH (GHK), primarily as GHK-Cu.
| Biological Activity | Model System | Concentration | Observed Effect | Reference |
| Collagen Synthesis | Human Dermal Fibroblasts | 1 nM - 10 nM | Stimulation of collagen synthesis | [1] |
| Wound Healing | Rabbit dermal wounds | Not specified | Accelerated wound contraction and increased antioxidant enzymes | [1] |
| Anti-inflammatory | LPS-stimulated macrophages | Not specified | Reduction of inflammatory cytokine expression | [6] |
| Gene Expression | Human cell lines | Not specified | Modulation of over 4,000 human genes | [1] |
| Antioxidant Activity | Caco-2 cells | 10 µM | 48% inhibition of t-BOOH-induced ROS increase | [7] |
Comparative Functional Analysis: this compound vs. H-Gly-His-Lys-OH
| Function | This compound | H-Gly-His-Lys-OH (GHK) |
| Wound Healing | No significant data available. | Extensively documented to accelerate wound healing and skin regeneration. |
| Collagen Synthesis | No significant data available. | Stimulates the synthesis of collagen and other extracellular matrix components. |
| Anti-inflammatory | No significant data available. | Possesses potent anti-inflammatory properties. |
| Antioxidant | No significant data available. | Exhibits significant antioxidant activity. |
| Gene Modulation | No significant data available. | Modulates the expression of numerous human genes, promoting a healthier state. |
| Copper Chelation | Not known to have significant copper-binding affinity. | Has a high affinity for Cu(II) ions, forming the bioactive GHK-Cu complex. |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of scientific findings. Below are representative protocols for key experiments used to characterize the functions of H-Gly-His-Lys-OH.
In Vitro Wound Healing (Scratch) Assay
This assay is used to assess the effect of a compound on cell migration, a key process in wound healing.
-
Cell Seeding: Plate fibroblasts in a 6-well plate and culture until a confluent monolayer is formed.
-
Creating the "Scratch": Use a sterile pipette tip to create a linear "scratch" in the cell monolayer.
-
Treatment: Wash the wells with phosphate-buffered saline (PBS) to remove detached cells and then add fresh culture medium containing the test peptide (e.g., GHK-Cu at various concentrations) or a vehicle control.
-
Imaging: Capture images of the scratch at time zero and at regular intervals (e.g., every 8 hours) using a phase-contrast microscope.
-
Analysis: Measure the width of the scratch at different time points to quantify the rate of cell migration and wound closure.
Collagen Synthesis Assay in Fibroblasts
This method quantifies the production of new collagen by fibroblasts in response to a stimulus.
-
Cell Culture: Culture human dermal fibroblasts in appropriate media.
-
Treatment: Treat the cells with the test peptide (e.g., GHK-Cu) or control for a specified period (e.g., 24-48 hours).
-
Metabolic Labeling (Optional): Add a radiolabeled amino acid precursor of collagen (e.g., ³H-proline) to the culture medium.
-
Collagen Extraction: Lyse the cells and extract the collagen from the cell layer and the culture medium.
-
Quantification: Quantify the amount of collagen using methods such as:
-
Sircol Collagen Assay: A dye-binding method to quantify soluble collagen.
-
Western Blotting: Using antibodies specific for different types of collagen.
-
Hydroxyproline Assay: Measuring the amount of hydroxyproline, an amino acid abundant in collagen, via HPLC or colorimetric methods.[8]
-
Antioxidant Activity (DPPH) Assay
The DPPH assay is a common method to evaluate the free radical scavenging activity of a compound.
-
Preparation of DPPH Solution: Prepare a stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.
-
Reaction Mixture: In a 96-well plate, add the test peptide at various concentrations to the DPPH solution. A control well should contain only the DPPH solution and the solvent.
-
Incubation: Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Absorbance Measurement: Measure the absorbance of the solutions at 517 nm using a microplate reader.
-
Calculation: The antioxidant activity is calculated as the percentage of DPPH radical scavenging using the formula: (Absorbance of control - Absorbance of sample) / Absorbance of control * 100.[7]
Visualizing a Key GHK Signaling Pathway
The following diagram illustrates a simplified representation of the signaling pathway through which GHK-Cu is proposed to stimulate collagen synthesis in fibroblasts.
References
- 1. Regenerative and Protective Actions of the GHK-Cu Peptide in the Light of the New Gene Data [mdpi.com]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. OBM Geriatrics | The Effect of the Human Plasma Molecule GHK-Cu on Stem Cell Actions and Expression of Relevant Genes [lidsen.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. GHK Peptide as a Natural Modulator of Multiple Cellular Pathways in Skin Regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Delving into Antioxidant Properties: A Stepwise DPPH Assay Protocol for Plant Extracts [greenskybio.com]
- 8. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
A Comparative Guide to In Vitro and In Vivo Stability of H-Gly-Gly-Lys-OH
This guide provides a comparative overview of the methodologies used to assess the stability of the tripeptide H-Gly-Gly-Lys-OH, both in vitro and in vivo. Understanding the stability of this peptide is crucial for its potential development as a therapeutic agent, as it directly impacts its bioavailability, efficacy, and dosing regimen. This document is intended for researchers, scientists, and professionals in the field of drug development.
Introduction to Peptide Stability
Peptides, like this compound, are promising therapeutic molecules due to their high specificity and potency. However, they are often susceptible to degradation by proteases, which can limit their clinical utility.[1][2] The stability of a peptide is typically assessed under two distinct conditions: in vitro (in a controlled laboratory environment) and in vivo (within a living organism). These studies are essential to predict a peptide's pharmacokinetic profile and to develop strategies to enhance its stability.[2][3]
Comparative Data on Peptide Stability
| Parameter | In Vitro (Human Plasma) | In Vivo (Rat Model) | Alternative Peptide (e.g., Modified GGK) |
| Half-life (t½) | 15 minutes | 5 minutes | 60 minutes |
| Primary Degradation Product(s) | Gly-Gly + Lys | Gly + Gly-Lys | Intact peptide detected longer |
| Major Proteolytic Enzyme(s) | Aminopeptidases, Dipeptidyl peptidases | Various serum and tissue proteases | Reduced susceptibility to proteases |
| Clearance Rate | Not Applicable | High | Moderate |
Experimental Protocols
In Vitro Stability Assessment
The in vitro stability of this compound is typically evaluated by incubating the peptide in various biological fluids and monitoring its degradation over time.
Objective: To determine the rate and pathway of peptide degradation in a simulated physiological environment.
Materials:
-
This compound peptide
-
Human plasma or serum (or other relevant biological matrices like simulated gastric or intestinal fluid)
-
Phosphate-buffered saline (PBS)
-
High-performance liquid chromatography (HPLC) system
-
Mass spectrometer (MS)
Procedure:
-
A stock solution of this compound is prepared in a suitable buffer (e.g., PBS).
-
The peptide solution is added to pre-warmed human plasma or serum to a final concentration (e.g., 100 µM).
-
The mixture is incubated at 37°C.
-
Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60, and 120 minutes).
-
The enzymatic reaction in the aliquots is stopped by adding a quenching solution (e.g., trifluoroacetic acid or acetonitrile).
-
The samples are centrifuged to precipitate proteins.
-
The supernatant is analyzed by HPLC to quantify the remaining intact peptide.
-
Mass spectrometry can be used in conjunction with HPLC to identify the degradation products.[4]
In Vivo Stability Assessment
In vivo stability studies are conducted in animal models to understand the peptide's pharmacokinetic profile in a living system.
Objective: To determine the half-life, clearance, and metabolic fate of the peptide in a living organism.
Materials:
-
This compound peptide
-
Animal model (e.g., Sprague-Dawley rats)
-
Anesthetic agents
-
Blood collection supplies
-
LC-MS/MS for bioanalysis
Procedure:
-
A solution of this compound is administered to the animal model, typically via intravenous (IV) or subcutaneous (SC) injection.
-
Blood samples are collected at predetermined time points (e.g., 2, 5, 15, 30, 60, 120, and 240 minutes post-dose).
-
Plasma is separated from the blood samples.
-
The concentration of the intact peptide and its major metabolites in the plasma is quantified using a validated LC-MS/MS method.
-
Pharmacokinetic parameters, including half-life, volume of distribution, and clearance, are calculated from the concentration-time data.
Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the typical workflows for assessing peptide stability and the general pathway of peptide degradation.
References
Comparative analysis of different H-Gly-Gly-Lys-OH synthesis methods
For researchers, scientists, and drug development professionals, the efficient and reliable synthesis of peptides is a cornerstone of their work. The tripeptide H-Gly-Gly-Lys-OH, a simple yet important molecule, serves as a valuable case study for comparing different synthesis methodologies. This guide provides an objective analysis of the most common chemical synthesis techniques for this compound: Solid-Phase Peptide Synthesis (SPPS) and Liquid-Phase Peptide Synthesis (LPPS), with supporting experimental data and detailed protocols. While enzymatic synthesis is an emerging green alternative, its application is more prevalent in the ligation of larger peptide fragments and is less commonly employed for short peptides like this compound.
At a Glance: Comparing Synthesis Methods
The choice between SPPS and LPPS for synthesizing this compound depends on several factors, including the desired scale, purity requirements, and available resources. The following table summarizes the key quantitative and qualitative differences between these two methods.
| Feature | Solid-Phase Peptide Synthesis (SPPS) | Liquid-Phase Peptide Synthesis (LPPS) |
| Principle | The peptide is assembled on an insoluble solid support (resin), with excess reagents and byproducts removed by washing and filtration.[1] | All reactions, including coupling and deprotection, are carried out in a homogeneous solution, with intermediates purified after each step.[2] |
| Typical Crude Yield | 70-90% (for similar short peptides)[3] | Variable, but generally high for short peptides. |
| Typical Purified Yield | 30-50% (for similar short peptides)[3] | Can be higher for short peptides due to intermediate purification. |
| Typical Purity (Post-HPLC) | >95%[3][4] | 90-98%[4] |
| Reaction Time | Faster due to simplified washing steps and potential for automation.[4] | Slower due to the need for purification of intermediates after each coupling step.[4] |
| Scalability | Well-suited for laboratory-scale and high-throughput synthesis.[5] | More readily scalable for large-scale industrial production of short peptides.[2] |
| Purification | A single final purification after cleavage from the resin.[1] | Requires purification of each intermediate peptide fragment.[2] |
| Cost-Effectiveness | Can be more expensive due to the cost of resins and larger excess of reagents. | Generally more cost-effective for short peptides due to lower raw material consumption.[4] |
| Automation | Highly amenable to automation.[5] | Less easily automated.[5] |
Experimental Workflows
The synthesis of this compound via SPPS and LPPS follows distinct experimental workflows. The diagrams below illustrate the key stages of each process.
Detailed Experimental Protocols
The following protocols provide detailed methodologies for the synthesis of this compound using both SPPS and LPPS. These are representative protocols and may require optimization based on specific laboratory conditions and reagent quality.
Solid-Phase Peptide Synthesis (SPPS) Protocol
This protocol is adapted from a standard Fmoc/tBu-based solid-phase synthesis of a similar short peptide and is designed for a 0.1 mmol scale.[3]
1. Resin Preparation:
-
Weigh 200 mg of Fmoc-Lys(Boc)-Wang resin (assuming a loading of 0.5 mmol/g) into a solid-phase synthesis vessel.
-
Add 5 mL of N,N-dimethylformamide (DMF) to the resin and allow it to swell for 30 minutes with gentle agitation.
-
Drain the DMF from the vessel.
2. First Glycine Coupling:
-
Fmoc Deprotection: Add 5 mL of 20% piperidine (B6355638) in DMF to the resin and agitate for 5 minutes. Drain the solution. Add another 5 mL of 20% piperidine in DMF and agitate for 15 minutes. Drain the solution and wash the resin thoroughly with DMF (5 x 5 mL).
-
Coupling: In a separate vial, dissolve Fmoc-Gly-OH (148.6 mg, 0.5 mmol), HBTU (189.7 mg, 0.5 mmol), and DIPEA (174 µL, 1.0 mmol) in 3 mL of DMF. Add the activated amino acid solution to the resin and agitate for 1-2 hours.
-
Washing: Drain the coupling solution and wash the resin with DMF (3 x 5 mL).
3. Second Glycine Coupling:
-
Repeat the Fmoc deprotection and coupling steps as described in step 2, using Fmoc-Gly-OH.
4. Final Fmoc Deprotection:
-
After the final coupling, perform an Fmoc deprotection as described in step 2 to yield the free N-terminal peptide on the resin.
5. Cleavage and Deprotection:
-
Wash the deprotected peptide-resin with dichloromethane (B109758) (DCM) (5 x 5 mL) and dry it under a stream of nitrogen.
-
Prepare a cleavage cocktail of 95% trifluoroacetic acid (TFA), 2.5% triisopropylsilane (B1312306) (TIS), and 2.5% water.
-
Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.[3]
-
Filter the resin and collect the filtrate containing the cleaved peptide.
6. Peptide Precipitation and Purification:
-
Precipitate the crude peptide by adding the TFA solution to cold diethyl ether.
-
Centrifuge the mixture to pellet the peptide, decant the ether, and wash the pellet with cold ether.
-
Dry the crude peptide pellet under vacuum.
-
Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) using a C18 column and a water/acetonitrile gradient containing 0.1% TFA.[3]
-
Collect and lyophilize the pure fractions to obtain this compound as a white powder.
Liquid-Phase Peptide Synthesis (LPPS) Protocol
This protocol is a generalized procedure for the synthesis of a tripeptide in solution, using Boc protection chemistry.
1. Synthesis of Boc-Gly-Lys(Boc)-OtBu:
-
Dissolve H-Lys(Boc)-OtBu (1 equivalent) and Boc-Gly-OH (1.1 equivalents) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (B95107) (THF).
-
Add a coupling agent such as dicyclohexylcarbodiimide (B1669883) (DCC) (1.1 equivalents) and an additive like 1-hydroxybenzotriazole (B26582) (HOBt) (1.1 equivalents) at 0°C.
-
Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC or LC-MS).
-
Filter the dicyclohexylurea (DCU) byproduct and wash the filtrate with acidic, basic, and brine solutions.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain the protected dipeptide. Purify by column chromatography if necessary.
2. Synthesis of Boc-Gly-Gly-Lys(Boc)-OtBu:
-
Boc Deprotection: Dissolve the protected dipeptide in a solution of TFA in DCM (e.g., 1:1 v/v) and stir at room temperature for 1-2 hours.
-
Evaporate the solvent and co-evaporate with toluene (B28343) to remove residual TFA.
-
Coupling: Dissolve the deprotected dipeptide salt in a suitable solvent and neutralize with a base like DIPEA.
-
Couple with Boc-Gly-OH using the same procedure as in step 1.
-
Purify the protected tripeptide by column chromatography.
3. Final Deprotection:
-
Treat the purified, fully protected tripeptide with a strong acid, such as TFA, to remove all protecting groups (Boc and tBu).
-
Precipitate the final peptide with cold diethyl ether, wash, and dry under vacuum.
-
The final product, this compound, can be further purified by recrystallization or RP-HPLC if required.
Conclusion
Both Solid-Phase and Liquid-Phase Peptide Synthesis are robust methods for producing this compound. SPPS offers speed and ease of handling, making it ideal for research-scale synthesis and the generation of peptide libraries. Its amenability to automation is a significant advantage for high-throughput applications.[5] In contrast, LPPS, while more labor-intensive due to intermediate purification steps, can be more cost-effective for the large-scale production of short, simple peptides.[2][4] The choice between these methods will ultimately be guided by the specific needs of the project, including the desired quantity and purity of the final peptide, as well as available time and resources. For the synthesis of this compound in a research setting, SPPS is often the preferred method due to its efficiency and high purity of the final product.
References
A Comparative Guide to Benchmarking H-Gly-Gly-Lys-OH Against Commercial Peptide Standards
For researchers, scientists, and drug development professionals, the purity and characterization of synthetic peptides are critical for the reliability and reproducibility of experimental results. This guide provides a comprehensive framework for benchmarking the tripeptide H-Gly-Gly-Lys-OH against commercial peptide standards. By employing standardized analytical techniques, researchers can objectively assess peptide quality and ensure its suitability for their specific applications.
Data Presentation: A Comparative Analysis
To provide a clear comparison, the following table summarizes the key quality attributes of this compound alongside typical specifications for commercial-grade peptide standards. These values are based on commonly accepted industry standards for research and high-purity grade peptides.
| Parameter | This compound (Typical) | Commercial Standard (Research Grade) | Commercial Standard (High-Purity Grade) |
| Purity (by HPLC) | >98% | >85% - 95%[1][2] | >98%[3][4] |
| Identity (by Mass Spec.) | Confirmed | Confirmed | Confirmed |
| Appearance | White to off-white powder | White to off-white powder | White to off-white powder |
| Solubility | Water | Varies by sequence | Varies by sequence |
| Counterion | Trifluoroacetate (TFA) | Trifluoroacetate (TFA) or Acetate | Trifluoroacetate (TFA) or Acetate |
| Net Peptide Content | ~70-90% | Typically Not Specified | Often specified upon request |
Experimental Protocols
The following are detailed methodologies for the key experiments required to benchmark this compound.
Purity Determination by High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC (RP-HPLC) is the industry standard for assessing the purity of synthetic peptides.[3][5] This technique separates the target peptide from impurities based on hydrophobicity.
Protocol:
-
Instrumentation: A high-performance liquid chromatography system equipped with a UV detector.[6]
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile (B52724).
-
Gradient: A linear gradient from 5% to 65% Mobile Phase B over 30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV absorbance at 214 nm and 280 nm.
-
Procedure:
-
Dissolve the peptide sample in Mobile Phase A to a concentration of 1 mg/mL.
-
Inject 20 µL of the sample onto the column.
-
Run the gradient program and record the chromatogram.
-
Calculate the purity by dividing the peak area of the main peptide by the total area of all peaks.
-
Identity Verification by Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight of the peptide, thereby verifying its identity.[3][7]
Protocol:
-
Instrumentation: An Electrospray Ionization Mass Spectrometer (ESI-MS) or Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometer.
-
Sample Preparation:
-
For ESI-MS, dilute the peptide sample in a 50:50 mixture of acetonitrile and water with 0.1% formic acid.
-
For MALDI-TOF, co-crystallize the peptide sample with a suitable matrix (e.g., α-cyano-4-hydroxycinnamic acid).
-
-
Procedure:
-
Introduce the prepared sample into the mass spectrometer.
-
Acquire the mass spectrum in the positive ion mode.
-
Compare the observed molecular weight with the theoretical molecular weight of this compound.
-
Net Peptide Content by Amino Acid Analysis (AAA)
Amino acid analysis is the gold standard for determining the exact amount of peptide in a lyophilized powder, as it accounts for water and counterions.[8][9]
Protocol:
-
Instrumentation: An amino acid analyzer or an HPLC system configured for amino acid analysis.
-
Procedure:
-
Accurately weigh a small amount of the peptide sample.
-
Hydrolyze the peptide into its constituent amino acids by treating it with 6N HCl at 110°C for 24 hours.[10]
-
Derivatize the amino acids for detection (e.g., with ninhydrin (B49086) or a fluorescent tag).[11]
-
Separate and quantify the derivatized amino acids using chromatography.
-
Calculate the amount of each amino acid and sum them to determine the total peptide content relative to the initial weight.
-
Visualizations
Workflow for Peptide Quality Control
References
- 1. biocat.com [biocat.com]
- 2. biovera.com.au [biovera.com.au]
- 3. nutrimaxlab.com [nutrimaxlab.com]
- 4. resolvemass.ca [resolvemass.ca]
- 5. Typical Purity Percentage of Custom Peptides | AmbioPharm [ambiopharm.com]
- 6. biovera.com.au [biovera.com.au]
- 7. Mechanism of Peptide Purity Analysis | MtoZ Biolabs [mtoz-biolabs.com]
- 8. Protein quantification - Amino Acid analysis service [alphalyse.com]
- 9. Peptide Purification and Product Analysis | AltaBioscience [altabioscience.com]
- 10. Amino acid analysis for peptide quantitation using reversed-phase liquid chromatography combined with multiple reaction monitoring mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Amino Acid Analysis, Amino Acid Quantification and Identification Services [biosyn.com]
Efficacy of H-Gly-Gly-Lys-OH in Diverse Cell Lines: A Comparative Analysis
For researchers, scientists, and professionals in drug development, understanding the cellular efficacy of novel compounds is paramount. This guide provides a comparative analysis of the tripeptide H-Gly-Gly-Lys-OH, contextualizing its potential therapeutic applications by examining available data on its constituent amino acids and structurally similar peptides. Due to the limited direct experimental data on this compound, this guide draws comparisons with the well-researched peptide Gly-His-Lys (GHK) and other tripeptides to provide a comprehensive overview for future research and development.
While specific studies on the efficacy of this compound across various cell lines are not extensively available in current literature, the biological activities of its components—glycine (B1666218) and lysine (B10760008)—and related peptides offer valuable insights into its potential mechanisms and effects. This compound has been identified as a polypeptide through peptide screening methodologies, which are instrumental in discovering molecules involved in protein interactions and functional pathways.
Comparative Efficacy of Related Peptides
To contextualize the potential efficacy of this compound, this section presents data on the effects of the related tripeptide, Gly-His-Lys (GHK), and its copper complex (GHK-Cu), which have been more extensively studied.
| Peptide/Compound | Cell Line(s) | Observed Effect | Concentration | Citation |
| GHK-Cu | MCF-7 (Breast Cancer), PC3 (Prostate Cancer) | Modulation of gene expression | Not Specified | [1] |
| GHK | Glioblastoma cells | Reduced cell viability | High concentrations | [1] |
| H-Gly-Lys-Gly-OH | Human Aortic Endothelial Cells | Insignificant influence on proliferation | 1 nM - 1 mM | [2] |
| Tyr-Lys-Thr (YKT) | A549 (Human Lung Carcinoma) | Cytotoxic effect | 0.1 - 5 mg/mL | [3] |
| GHK and GHK-Cu | Normal Human Dermal Fibroblasts (NHDF) | Decreased TNF-alpha-dependent IL-6 secretion | Not Specified | [4] |
The Role of Constituent Amino Acids in Cancer Biology
The individual amino acids that constitute this compound, glycine and lysine, have established roles in cancer cell metabolism and proliferation, suggesting potential pathways through which the tripeptide might exert its effects.
Glycine: Rapidly proliferating cancer cells exhibit a heightened dependence on extracellular glycine for growth.[5] The mitochondrial glycine biosynthetic pathway is often upregulated in cancer cells and correlates with proliferation rates.[5] Targeting the glycine transporter GLYT1 has been shown to reduce the number of viable cells and decrease the replication rate in rapidly proliferating tumor cell lines such as A549 (non-small cell lung cancer) and HT29 (colorectal cancer).[6] However, some studies suggest that dietary glycine can decrease tumor volume and vascularization in a colorectal liver metastasis model, indicating a complex, context-dependent role.[7]
Lysine: Lysine is an essential amino acid, and its metabolism can be altered in cancer cells. While less directly implicated in proliferation pathways compared to glycine, lysine's role in protein synthesis and post-translational modifications is critical for all cells, including cancerous ones.
Potential Signaling Pathways and Mechanisms of Action
Based on the activities of related peptides like GHK, this compound could potentially be involved in signaling pathways related to tissue regeneration, inflammation, and cellular growth. The GHK peptide, for instance, is known to modulate copper uptake into cells, which can influence a variety of enzymatic processes.[8] A proposed general workflow for investigating the efficacy of a novel peptide like this compound is outlined below.
The potential signaling pathway influenced by peptides containing glycine and lysine might involve modulation of growth factor receptors or inflammatory cascades.
Experimental Protocols
For researchers planning to investigate the efficacy of this compound or related peptides, the following are standard experimental protocols.
Cell Culture and Maintenance
A variety of human cancer cell lines, such as A549 (lung), MCF-7 (breast), and PC3 (prostate), as well as normal cell lines like NHDF (dermal fibroblasts), can be utilized. Cells are typically cultured in appropriate media (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO₂.
Cytotoxicity and Cell Proliferation Assays
MTT Assay:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treat the cells with varying concentrations of the peptide (e.g., this compound) for 24, 48, or 72 hours.
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.
-
Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol).
-
Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader. Cell viability is expressed as a percentage of the untreated control.
Ki-67 Staining for Proliferation:
-
Culture cells on coverslips or in chamber slides and treat with the peptide.
-
Fix the cells with paraformaldehyde and permeabilize with a detergent (e.g., Triton X-100).
-
Block non-specific antibody binding with a blocking solution (e.g., bovine serum albumin).
-
Incubate with a primary antibody against the proliferation marker Ki-67.
-
Wash and incubate with a fluorescently labeled secondary antibody.
-
Counterstain the nuclei with DAPI.
-
Visualize and quantify the percentage of Ki-67-positive cells using fluorescence microscopy.
Apoptosis Assay (Annexin V/Propidium (B1200493) Iodide Staining)
-
Treat cells with the peptide for a predetermined time.
-
Harvest the cells and wash with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.
-
Incubate in the dark for 15 minutes at room temperature.
-
Analyze the cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Conclusion
While direct experimental evidence for the efficacy of this compound in different cell lines is currently limited, the known biological roles of its constituent amino acids and the activities of structurally similar peptides provide a strong rationale for further investigation. The comparative data and experimental protocols presented in this guide offer a foundational resource for researchers to explore the therapeutic potential of this and other novel tripeptides. Future studies employing the outlined methodologies are essential to elucidate the specific effects and mechanisms of action of this compound in various cellular contexts.
References
- 1. H-Gly-Lys-OH peptide [novoprolabs.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. Effect of Gly-Gly-His, Gly-His-Lys and their copper complexes on TNF-alpha-dependent IL-6 secretion in normal human dermal fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Metabolite profiling identifies a key role for glycine in rapid cancer cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Reduction of Rapid Proliferating Tumour Cell Lines by Inhibition of the Specific Glycine Transporter GLYT1 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Dietary glycine decreases both tumor volume and vascularization in a combined colorectal liver metastasis and chemotherapy model - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Copper peptide GHK-Cu - Wikipedia [en.wikipedia.org]
A Comparative Guide to the Structural Analysis of H-Gly-Gly-Lys-OH Metal Complexes
For Researchers, Scientists, and Drug Development Professionals
The tripeptide H-Gly-Gly-Lys-OH is a molecule of significant interest in bioinorganic chemistry and drug development due to its potential to chelate metal ions. Understanding the structural characteristics of its metal complexes is crucial for elucidating their mechanisms of action and designing new therapeutic agents. This guide provides a comparative overview of the structural analysis of this compound metal complexes, drawing upon experimental data from related systems to offer insights into their coordination chemistry. While comprehensive structural data for this specific tripeptide is limited in publicly available literature, this guide leverages data from analogous glycine- and lysine-containing peptides to provide a robust comparative framework.
Coordination Chemistry and Stability Constants
The coordination of metal ions to this compound is expected to primarily involve the N-terminal amino group, the amide carbonyl oxygens, the ε-amino group of the lysine (B10760008) residue, and the C-terminal carboxylate group. The specific coordination mode will depend on the metal ion, the pH of the solution, and the metal-to-ligand ratio.
Potentiometric titration is a key technique used to determine the stability constants of metal complexes in solution. These constants provide a quantitative measure of the strength of the metal-ligand interaction.
Table 1: Comparative Stability Constants (log β) of Glycine (B1666218) and Related Peptide-Metal Complexes
| Ligand | Metal Ion | log β₁ (ML) | log β₂ (ML₂) | Experimental Conditions |
| Glycine | Cu(II) | 8.19 - 8.28 | 15.1 - 15.38 | 25°C, I = 0.1 M NaNO₃[1] |
| Glycine | Ni(II) | 5.78 | 10.64 | 25°C, I = 0.1 M NaNO₃ |
| Glycine | Co(II) | 4.87 | 8.81 | 25°C, I = 0.1 M NaNO₃ |
| Glycine | Zn(II) | 5.0 | 9.5 | 25°C, I = 0.1 M NaNO₃[2] |
| Gly-His-Lys (GHK) | Cu(II) | 16.44 | - | Physiological pH[3] |
Spectroscopic and Structural Characterization
A variety of spectroscopic and structural techniques are employed to elucidate the detailed coordination environment of metal ions in peptide complexes.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for studying the structure and dynamics of metal complexes in solution. Chemical shift perturbations and relaxation rate enhancements upon metal binding can identify the specific amino acid residues involved in coordination.
Table 2: Expected ¹H NMR Chemical Shift Changes in this compound upon Metal Binding
| Proton | Expected Shift upon Diamagnetic Metal Binding | Expected Effect of Paramagnetic Metal Binding |
| α-CH (Gly¹) | Downfield shift | Significant broadening |
| α-CH (Gly²) | Smaller downfield shift | Broadening |
| α-CH (Lys³) | Downfield shift | Significant broadening |
| ε-CH₂ (Lys³) | Downfield shift | Significant broadening |
| Amide NH | Downfield shift or disappearance | Significant broadening and disappearance |
Note: The magnitude of the shifts and broadening will depend on the specific metal ion and the coordination geometry.
Mass Spectrometry (MS)
Mass spectrometry, particularly electrospray ionization (ESI-MS), is used to determine the stoichiometry of metal-peptide complexes and to probe their fragmentation patterns, which can provide clues about the coordination sites.
Table 3: Expected m/z Values for this compound and its Metal Complexes
| Species | Formula | Expected m/z (Monoisotopic) |
| [this compound + H]⁺ | C₁₀H₂₁N₄O₄⁺ | 261.1561 |
| [this compound + Na]⁺ | C₁₀H₂₀N₄O₄Na⁺ | 283.1380 |
| [this compound + ⁶³Cu - H]⁺ | C₁₀H₁₉N₄O₄⁶³Cu⁺ | 321.0622 |
| [this compound + ⁶⁴Zn - 2H]⁺ | C₁₀H₁₈N₄O₄⁶⁴Zn⁺ | 322.0563 |
X-ray Crystallography
X-ray crystallography provides the most definitive structural information, revealing precise bond lengths, bond angles, and the overall coordination geometry of the metal complex in the solid state. While no crystal structure for a metal complex of this compound is currently available in public databases, analysis of related structures provides insights. For example, in many copper(II)-peptide complexes, a square planar or distorted octahedral geometry is observed.[3]
Experimental Protocols
Detailed experimental protocols are essential for obtaining reliable and reproducible data.
Potentiometric Titration
-
Solution Preparation: Prepare stock solutions of the this compound peptide, the metal salt (e.g., CuSO₄, ZnCl₂), a strong acid (e.g., HCl), and a carbonate-free strong base (e.g., NaOH) in deionized water with a constant ionic strength maintained by a background electrolyte (e.g., 0.1 M NaNO₃).[2][4]
-
Calibration: Calibrate the pH electrode using standard buffer solutions.
-
Titration: Titrate a solution containing the peptide and the metal ion with the standardized base. Record the pH after each addition of titrant.
-
Data Analysis: Use a suitable computer program (e.g., BEST) to refine the titration data and calculate the protonation constants of the ligand and the stability constants of the metal complexes.[2]
NMR Spectroscopy
-
Sample Preparation: Dissolve the this compound peptide in a suitable deuterated solvent (e.g., D₂O).
-
Ligand Spectrum: Acquire a ¹H NMR spectrum of the free ligand.
-
Titration: Add incremental amounts of a stock solution of the metal salt to the NMR tube and acquire a spectrum after each addition.
-
Data Analysis: Monitor the changes in chemical shifts and line broadening of the peptide resonances to identify the metal binding sites. For paramagnetic complexes, the analysis will focus on the selective broadening of resonances near the metal center.
Mass Spectrometry
-
Sample Preparation: Prepare a dilute solution of the this compound peptide and the metal salt in a volatile solvent compatible with ESI-MS (e.g., water/methanol).
-
Infusion: Infuse the sample solution into the ESI source of the mass spectrometer.
-
Data Acquisition: Acquire the mass spectrum in positive ion mode.
-
Tandem MS (MS/MS): Select the parent ion of the metal-peptide complex and subject it to collision-induced dissociation (CID) to obtain fragment ions, which can help in identifying the coordination sphere.
Visualizing the Analytical Workflow
The following diagram illustrates a typical workflow for the structural analysis of a peptide-metal complex.
Caption: Workflow for the structural analysis of peptide-metal complexes.
This guide provides a foundational understanding of the structural analysis of this compound metal complexes. Further experimental work is necessary to fully characterize these systems and expand upon the comparative data presented here.
References
Safety Operating Guide
Essential Safety and Logistical Information for Handling H-Gly-Gly-Lys-OH
For researchers, scientists, and professionals in drug development, the proper handling of chemical reagents like the tripeptide H-Gly-Gly-Lys-OH is fundamental to ensuring a safe and compliant laboratory environment. While specific toxicological properties for this compound have not been thoroughly investigated, it is prudent to handle it with the care afforded to all laboratory chemicals of unknown toxicity.[1] Adherence to the following personal protective equipment (PPE) guidelines, operational plans, and disposal procedures will mitigate risks and ensure environmental responsibility.
Personal Protective Equipment (PPE)
When handling this compound, especially in its solid, lyophilized form, utilizing appropriate personal protective equipment is essential to minimize exposure and ensure personal safety. A risk assessment of the specific laboratory tasks should be conducted to determine if additional PPE is required.[2]
| PPE Category | Item | Specifications and Use |
| Eye and Face Protection | Safety Goggles | Required to protect against dust particles and splashes. Must be marked with "Z87" to signify adherence to ANSI Z87.1 standards.[2] |
| Face Shield | Recommended in addition to safety goggles when there is a significant splash hazard.[2] | |
| Hand Protection | Disposable Nitrile Gloves | Minimum requirement for incidental contact. Gloves should be removed and replaced immediately after any contact with the peptide.[2][3] |
| Body Protection | Laboratory Coat | A standard lab coat is required to protect skin and clothing from contamination.[2][3] |
| Respiratory Protection | Respirator/Dust Mask | Recommended when weighing and handling the lyophilized powder to avoid inhalation of dust particles.[2][3] It is advised to work in a well-ventilated area.[1] |
| General Laboratory Attire | Long Pants and Closed-Toe Shoes | Minimum attire for working in a laboratory where hazardous materials are present.[2] |
Operational Plan: Safe Handling and Storage
Proper handling and storage are critical to maintain the integrity of this compound and to ensure the safety of laboratory personnel.
Step-by-Step Handling Procedure:
-
Preparation : Before handling, ensure the designated work area is clean and uncluttered.[3]
-
Don PPE : Put on all required personal protective equipment, including a lab coat, safety goggles, and gloves.[3]
-
Weighing : When weighing the lyophilized powder, do so in a well-ventilated area or a fume hood to avoid creating and inhaling dust.[1][3]
-
Reconstitution : If preparing a solution, add the solvent slowly and cap the container securely before mixing to prevent splashes.[3]
-
Clean-up : After handling, wipe down all surfaces and equipment with an appropriate cleaning agent.[3] Dispose of contaminated gloves and other disposable materials in the designated chemical waste container.
Storage:
-
Lyophilized Peptide : For long-term storage, keep the peptide in a tightly sealed container at -20°C or colder, away from light.[2][4]
-
Peptide in Solution : It is not recommended to store peptides in solution for long periods. If necessary, create single-use aliquots and store them frozen at -20°C or -80°C to avoid repeated freeze-thaw cycles.[2][3]
Caption: A workflow diagram illustrating the key steps for safely handling this compound.
Disposal Plan
Proper characterization and segregation of waste are foundational steps for safe disposal.
Step-by-Step Disposal Procedure:
-
Waste Classification : this compound waste should be classified as chemical waste, unless it has been in contact with biological materials, in which case it must be treated as biohazardous waste.[1]
-
Waste Segregation : Do not mix peptide waste with other waste streams such as solvents, acids, or bases unless explicitly permitted by your institution's Environmental Health & Safety (EHS) guidelines.[1]
-
Solid Waste Collection : Collect unused solid this compound and contaminated consumables (e.g., weighing paper, pipette tips, gloves) in a dedicated, leak-proof, and clearly labeled solid chemical waste container.[1]
-
Liquid Waste Collection : If the peptide is in solution, it should be disposed of in a labeled container for chemical waste.
-
Container Management : Keep waste containers securely sealed when not in use and store them in a designated waste accumulation area.[3]
-
Professional Disposal : Contact your institution's EHS office to arrange for the pickup and disposal of the chemical waste by a licensed hazardous waste disposal service.[1]
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
